molecular formula C10H17NO5 B152363 (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid CAS No. 869681-70-9

(r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Número de catálogo: B152363
Número CAS: 869681-70-9
Peso molecular: 231.25 g/mol
Clave InChI: KVXXEKIGMOEPSA-SSDOTTSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid is a chiral building block of significant value in advanced organic and medicinal chemistry research. Its primary application is in Pharmaceutical Development , where it serves as a key synthetic intermediate for drugs targeting neurological disorders and other therapeutic areas. The compound is also extensively employed in Peptide Synthesis , where it contributes to the creation of peptide-based therapeutics by enhancing the stability and bioavailability of the final molecules. Furthermore, its utility extends to broader Synthetic Chemistry applications, facilitating the efficient construction of complex molecular architectures and inhibitors for specific biological targets. The presence of the Boc (tert-butyloxycarbonyl) protecting group is crucial for its role in multi-step synthesis, providing stability and preventing unwanted side reactions. The specific (R) stereochemistry at the chiral center is essential for influencing biological activity and interactions in the resulting compounds, making it a critical component in rational drug design and biochemical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXXEKIGMOEPSA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363714
Record name (3R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869681-70-9
Record name (3R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties and Synthetic Application of (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, a key chiral building block in pharmaceutical synthesis. It includes a compilation of its known physical characteristics, detailed experimental protocols for their determination, and a practical example of its application in the synthesis of antiviral compounds, visualized through a detailed workflow diagram.

Core Physical and Chemical Properties

This compound, also known by its CAS Number 869681-70-9, is a heterocyclic organic compound widely utilized as an intermediate in the synthesis of bioactive molecules, particularly in peptide-based therapeutics and enzyme inhibitors.[1] Its morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.

The quantitative physical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₅[1]
Molecular Weight 231.25 g/mol [1]
Melting Point 181 °C[1]
Boiling Point (Predicted) 369.5 ± 42.0 °C[1]
Density (Predicted) 1.230 ± 0.06 g/cm³[1]
pKa (Predicted) 3.53 ± 0.20[1]
Appearance White powder[1]
Optical Activity Consistent with (R)-configuration[1]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate determination of the physical properties of chemical compounds. Below are protocols for key analytical procedures.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated system with digital temperature control.

  • Measurement: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its application in synthesis and formulation.

Protocol:

  • Solvent Selection: A range of solvents (e.g., water, ethanol, dichloromethane, dimethyl sulfoxide) are chosen for testing.

  • Sample Preparation: A known mass of this compound is added to a specific volume of the chosen solvent in a vial at a controlled temperature.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) for a sufficient period to ensure equilibrium is reached.

  • Analysis: The solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Optical Rotation Measurement

As a chiral compound, determining the optical rotation is fundamental to confirming its stereochemical identity.

Protocol:

  • Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent (e.g., methanol or chloroform) in a volumetric flask.

  • Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent). The prepared solution is then transferred to a polarimeter cell of a known path length.

  • Measurement: The angle of rotation of plane-polarized light (typically using the sodium D-line at 589 nm) by the solution is measured at a controlled temperature.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The specific rotation is a characteristic property of a chiral compound.

Application in Antiviral Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various antiviral agents, including inhibitors of the Hepatitis C virus (HCV). The morpholine moiety is often incorporated to enhance the pharmacological properties of the final drug molecule.

The following diagram illustrates a generalized workflow for the synthesis of a potential antiviral compound where this compound is a key starting material. This workflow is based on common synthetic strategies found in medicinal chemistry literature and patents related to antiviral drug discovery.

G Generalized Synthetic Workflow for an Antiviral Agent A (R)-4-(Tert-butoxycarbonyl) morpholine-3-carboxylic acid B Amide Coupling A->B D Protected Intermediate B->D Coupling Reagents (e.g., HATU, EDCI) C Amine Component (e.g., substituted aniline) C->B E Deprotection (Boc Removal) D->E F Free Amine Intermediate E->F Acidic Conditions (e.g., TFA, HCl) G Second Amide Coupling or Sulfonylation F->G I Final Antiviral Compound G->I Coupling or Reaction Conditions H Carboxylic Acid or Sulfonyl Chloride Component H->G

Caption: Synthetic pathway for a potential antiviral drug.

This generalized workflow highlights the key transformations involving this compound. The initial amide coupling reaction joins the morpholine derivative with an amine-containing fragment. Subsequently, the tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield a free amine. This intermediate then undergoes a second coupling reaction, such as another amide bond formation or a sulfonylation, to introduce the final structural components of the target antiviral compound. The specific reagents and conditions for each step would be optimized based on the exact nature of the substrates.

References

An In-Depth Technical Guide to (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 869681-70-9

This technical guide provides a comprehensive overview of (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, a chiral heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and purification, and explores its applications in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as (R)-N-Boc-morpholine-3-carboxylic acid, is a white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen enhances its utility in multi-step organic syntheses by preventing unwanted side reactions.[1][2] The carboxylic acid functional group allows for the formation of amide and ester linkages, making it a versatile precursor for a variety of complex molecules.[1] The defined (R)-stereochemistry at the C3 position is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 869681-70-9[3]
Molecular Formula C₁₀H₁₇NO₅[3]
Molecular Weight 231.25 g/mol [3]
Appearance White powder or crystals[4]
Melting Point 181 °C[3]
Boiling Point (Predicted) 369.5 ± 42.0 °C[3]
Density (Predicted) 1.230 ± 0.06 g/cm³[3]
pKa (Predicted) 3.53 ± 0.20[3]
Storage Temperature Room Temperature, Sealed in Dry, Keep in Dark Place[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific, detailed spectra are often proprietary or found within subscription-based scientific literature, the expected spectral characteristics are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the morpholine ring protons (a complex multiplet pattern between 3.0 and 4.5 ppm), and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment. Supplier data confirms that the proton NMR spectrum conforms to the expected structure.[4]

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the tert-butyl group, and the four unique carbons of the morpholine ring.

Infrared (IR) Spectroscopy: The FT-IR spectrum of N-Boc protected amino acids typically shows characteristic absorption bands.[5] Key expected peaks for this molecule include:

  • A broad O-H stretching band for the carboxylic acid.

  • C-H stretching bands for the aliphatic protons.

  • A strong C=O stretching band for the urethane carbonyl of the Boc group (around 1680-1700 cm⁻¹).[5]

  • Another C=O stretching band for the carboxylic acid carbonyl.

  • N-H bending and C-N stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[6] For this compound, the protonated molecule [M+H]⁺ would be expected at m/z 232.1. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Experimental Protocols

The synthesis of this compound typically involves the protection of the nitrogen atom of the parent amino acid, (R)-morpholine-3-carboxylic acid, with a tert-butoxycarbonyl (Boc) group.

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of the target compound.

Materials:

  • (R)-Morpholine-3-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dioxane and Water, or Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-morpholine-3-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, such as sodium bicarbonate or triethylamine, to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours or overnight until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.[7]

Workflow for Synthesis and Purification:

Synthesis_and_Purification_Workflow start Start: (R)-Morpholine-3-carboxylic acid reaction Boc Protection - (Boc)₂O - Base - Solvent start->reaction workup Aqueous Workup - Acidification - Extraction reaction->workup purification Purification - Recrystallization or - Column Chromatography workup->purification product Final Product: (R)-4-(Boc)morpholine-3-carboxylic acid purification->product

Caption: General workflow for synthesis.

Applications in Drug Development

This compound is a valuable chiral building block in medicinal chemistry. The morpholine scaffold is considered a "privileged structure" due to its presence in numerous bioactive compounds and approved drugs.[2][8] The morpholine ring can improve the pharmacokinetic properties of a drug molecule, such as solubility and metabolic stability.[8]

While specific drug candidates synthesized directly from this exact starting material are not extensively detailed in publicly available literature, the utility of chiral morpholine derivatives is well-established. They are integral components in the synthesis of a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[8][9] The defined stereochemistry of this building block is critical for achieving the desired biological activity and minimizing off-target effects.

The general role of this compound in drug synthesis can be visualized as the introduction of a constrained, chiral, and polar morpholine moiety into a larger drug scaffold.

Conceptual Drug Synthesis Pathway:

Drug_Synthesis_Pathway start (R)-4-(Boc)morpholine-3-carboxylic acid coupling Amide Bond Formation (Coupling with an amine, R-NH₂) start->coupling deprotection Boc Deprotection (Acidic conditions) coupling->deprotection modification Further Synthetic Modifications deprotection->modification api Active Pharmaceutical Ingredient (API) modification->api

Caption: Role in API synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral intermediate with significant applications in pharmaceutical research and development. Its well-defined stereochemistry and the presence of versatile functional groups make it an invaluable tool for the synthesis of complex, enantiomerically pure drug candidates. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for scientists in the field.

References

An In-Depth Technical Guide to (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid: A Key Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry. Its conformationally constrained morpholine scaffold is of significant interest in the design of novel therapeutics, particularly in the realm of peptidomimetics. The incorporation of this moiety can enhance metabolic stability, receptor affinity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug development, supported by detailed experimental protocols and workflow visualizations.

Core Compound Properties

This compound, often abbreviated as (R)-Boc-morpholine-3-carboxylic acid, is a synthetic amino acid analog. The presence of the tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen makes it an ideal intermediate for peptide synthesis and other organic transformations.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 231.25 g/mol
Molecular Formula C₁₀H₁₇NO₅
CAS Number 869681-70-9
Appearance White to off-white solid/powder
Melting Point 181 °C
Boiling Point (Predicted) 369.5 ± 42.0 °C
Density (Predicted) 1.230 ± 0.06 g/cm³
pKa (Predicted) 3.53 ± 0.20

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the protection of the nitrogen atom of the parent (R)-morpholine-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, often achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

The morpholine ring imparts a degree of conformational rigidity, which is a desirable trait in drug design for optimizing interactions with biological targets. The carboxylic acid functionality allows for its incorporation into peptide chains via amide bond formation, while the Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules.

Peptidomimetics and Conformationally Constrained Analogs

A primary application of this compound is in the synthesis of peptidomimetics. By replacing natural amino acids with this constrained morpholine derivative, researchers can develop peptide-based drugs with improved resistance to enzymatic degradation and enhanced binding affinity. The rigid morpholine scaffold helps to lock the peptide backbone into a specific conformation, which can be crucial for potent and selective interaction with receptors or enzymes.

Chiral Scaffolds in Medicinal Chemistry

As a chiral molecule, this compound serves as a versatile scaffold for the asymmetric synthesis of complex molecular architectures. The stereochemistry at the 3-position is critical for the biological activity of the final compounds. The morpholine moiety is found in numerous approved drugs, highlighting its importance as a privileged structure in medicinal chemistry. While not a direct precursor, the structural motifs found in antiviral drugs like Boceprevir, which feature complex amino acid derivatives, underscore the significance of chiral building blocks in developing potent inhibitors of viral proteases.[1][2][3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol for Boc Protection of (R)-Morpholine-3-carboxylic Acid

This protocol describes a general procedure for the synthesis of this compound from its unprotected precursor.

Materials:

  • (R)-Morpholine-3-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (R)-morpholine-3-carboxylic acid in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C.

  • Extract the product into ethyl acetate (3 times).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Protocol for Amide Coupling to a Primary Amine

This protocol outlines the procedure for coupling this compound to a primary amine to form an amide bond, a key step in peptide synthesis.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification reagents (ethyl acetate, water, brine, etc.)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add the primary amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows relevant to the application of this compound.

G start Start: (R)-Morpholine-3-carboxylic Acid process1 Boc Protection start->process1 reagent1 Reagent: Di-tert-butyl dicarbonate ((Boc)2O) reagent1->process1 product1 Product: This compound process1->product1

Caption: Synthetic workflow for the Boc protection of (R)-morpholine-3-carboxylic acid.

G start Resin-Bound Amino Acid process1 Fmoc Deprotection (Piperidine) start->process1 intermediate1 Free N-terminus on Resin process1->intermediate1 process2 Peptide Coupling intermediate1->process2 reagent1 (R)-Boc-morpholine-3-carboxylic acid reagent1->process2 reagent2 Coupling Agents (e.g., HATU, DIPEA) reagent2->process2 intermediate2 Extended Peptide Chain on Resin process2->intermediate2 process3 Repeat Cycle intermediate2->process3 process4 Cleavage and Deprotection (e.g., TFA) intermediate2->process4 process3->process1 final_product Final Peptidomimetic process4->final_product

References

Elucidation of (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid, a key chiral building block in pharmaceutical and medicinal chemistry. This document details its chemical and physical properties, provides spectroscopic data for its characterization, and outlines the experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

This compound, with the CAS number 869681-70-9, is a derivative of morpholine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid at the chiral center in the (R)-configuration.[1][2][3] This structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in peptide synthesis where the Boc group serves as a labile protecting group for the amine.[1]

Molecular Formula: C₁₀H₁₇NO₅[1][2][4]

Molecular Weight: 231.25 g/mol [1][2][4]

The presence of both a carboxylic acid and a protected amine allows for selective reactions at either functional group, making it a versatile synthon in drug development.

Physicochemical and Spectroscopic Data

Precise analytical data is crucial for the unambiguous identification and quality control of this compound. The following tables summarize key physicochemical and computational properties, as well as characteristic spectroscopic data.

Table 1: Physicochemical and Computational Properties

PropertyValueReference
Melting Point181 °C[3]
Boiling Point (Predicted)369.5 ± 42.0 °C[3]
Density (Predicted)1.230 ± 0.06 g/cm³[3]
pKa (Predicted)3.53 ± 0.20[3]
TPSA (Topological Polar Surface Area)76.07 Ų[2]
LogP (Predicted)0.7069[2]
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors4[2]
Rotatable Bonds1[2]

Table 2: Spectroscopic Data for Structural Elucidation

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR Conforms to the expected structure.[4] Specific chemical shifts and coupling constants are detailed in the experimental section.
¹³C NMR Consistent with the carbon framework of the molecule. Specific chemical shifts are provided in the experimental section.
FT-IR (cm⁻¹) Broad O-H stretch (carboxylic acid) from 2500-3300 cm⁻¹, sharp and intense C=O stretch (carbonyl) around 1700-1750 cm⁻¹, and C-O stretch between 1210-1320 cm⁻¹.[5]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight. Fragmentation patterns can provide further structural information.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound.

Synthesis of this compound

General Protocol for N-Boc Protection:

  • Dissolution: Dissolve the starting amino acid, (R)-morpholine-3-carboxylic acid, in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, making it nucleophilic.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The deprotonated amine will attack one of the carbonyl carbons of the Boc anhydride.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with a mild acid like citric acid to a pH of approximately 3-4.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Characterization Methods

NMR spectroscopy is a powerful tool for confirming the structure of the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the presence of the tert-butyl group, the morpholine ring protons, and the carboxylic acid proton.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, analyze the sample as a thin film or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the O-H (carboxylic acid), C=O (carbonyl), and C-O functional groups.

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer.

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source coupled to a mass analyzer.

  • Data Analysis: Observe the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and the relationship between its key structural features.

synthesis_workflow start Start: (R)-morpholine-3-carboxylic acid dissolution Dissolution in Solvent start->dissolution basification Basification dissolution->basification boc_protection Addition of Boc Anhydride basification->boc_protection monitoring Reaction Monitoring (TLC) boc_protection->monitoring workup Acidic Work-up monitoring->workup extraction Extraction workup->extraction purification Purification extraction->purification product Product: this compound purification->product

Caption: Synthetic workflow for N-Boc protection.

characterization_workflow product Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ftir->structure_confirmation ms->structure_confirmation

Caption: Analytical workflow for structure elucidation.

structural_features molecule This compound Morpholine Ring (R)-Chiral Center Carboxylic Acid Boc Protecting Group molecule:f0->molecule:f1 provides scaffold molecule:f1->molecule:f2 bears molecule:f0->molecule:f3 is N-substituted with

Caption: Key structural features and their relationships.

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in the creation of novel therapeutic agents.

References

A Technical Guide to (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available physicochemical data for (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines a general, robust experimental protocol for determining chemical solubility. Furthermore, it illustrates the compound's primary role as a key building block in synthetic chemistry.

Physicochemical Data

This compound is a chiral organic compound frequently utilized as a versatile intermediate in the synthesis of pharmaceuticals and peptides.[1][2] Its Boc-protected amine and carboxylic acid functionalities make it a valuable component for constructing more complex molecular architectures.[2] A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₅[1][3]
Molecular Weight 231.25 g/mol [1][3][4]
Melting Point 181°C[1]
Boiling Point (Predicted) 369.5 ± 42.0 °C[1]
Density (Predicted) 1.230 ± 0.06 g/cm³[1]
pKa (Predicted) 3.53 ± 0.20[1]
Appearance White to off-white crystalline powder[1]
Storage Temperature Room Temperature[1][3]

Experimental Protocol for Solubility Determination

Objective: To systematically determine the solubility of a test chemical in various solvents at different concentrations.

Materials:

  • Test chemical: this compound

  • Solvents:

    • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Cell culture medium relevant to the intended assay

    • Organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol)

  • Glass test tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Incubator or water bath at 37°C

  • Analytical balance

Procedure:

  • Tier 1: Initial Screening in Aqueous Media

    • Weigh approximately 10 mg of the test chemical into two separate glass tubes.

    • To the first tube, add 0.5 mL of the aqueous buffer to achieve a concentration of 20 mg/mL.

    • To the second tube, add 0.5 mL of the cell culture medium to achieve a concentration of 20 mg/mL.

    • Vortex the tubes for 1-2 minutes.

    • If the chemical is not fully dissolved, sonicate in a water bath for up to 5 minutes.

    • If dissolution is still incomplete, incubate the tubes at 37°C for up to 60 minutes, with intermittent mixing.

    • Visually inspect for complete dissolution. If the chemical dissolves in both media, the protocol is complete. If not, proceed to Tier 2.[5]

  • Tier 2: Dilution in Aqueous Media

    • If the chemical did not dissolve in Tier 1, increase the solvent volume in each tube by a factor of 10 (to a total volume of 5 mL) to achieve a concentration of 2 mg/mL.

    • Repeat the mixing, sonication, and incubation steps as described in Tier 1.

    • If the chemical dissolves, the protocol is complete. If not, proceed to Tier 3.[5]

  • Tier 3: Further Dilution in Aqueous Media

    • Increase the solvent volume again by a factor of 10 (to a total volume of 50 mL) to achieve a concentration of 0.2 mg/mL.

    • Repeat the mixing, sonication, and incubation steps.

    • If the chemical dissolves, the protocol is complete. If not, proceed to Tier 4 for testing in organic solvents.[5]

  • Tier 4: Screening in Organic Solvents

    • Weigh approximately 10 mg of the test chemical into two new glass tubes.

    • To the first tube, add DMSO to achieve a concentration of 200 mg/mL.

    • To the second tube, add Ethanol to achieve a concentration of 200 mg/mL.

    • Repeat the mixing, sonication, and incubation steps.

    • If the chemical dissolves in either solvent, this can be considered a suitable stock solution solvent. If not, proceed to Tier 5.[5]

  • Tier 5: Dilution in Organic Solvents

    • If the chemical did not dissolve in Tier 4, add more of the respective organic solvent to achieve a lower concentration (e.g., 20 mg/mL) and repeat the dissolution process.

    • Further dilutions can be made as necessary to determine the saturation point.[5]

The following diagram illustrates the workflow for this general solubility determination protocol.

G start Start tier1 Tier 1: Test 20 mg/mL in Aqueous Media start->tier1 soluble Soluble (End) tier1->soluble Yes insoluble Insoluble tier1->insoluble No tier2 Tier 2: Test 2 mg/mL in Aqueous Media tier2->soluble Yes insoluble2 Insoluble tier2->insoluble2 No tier3 Tier 3: Test 0.2 mg/mL in Aqueous Media tier3->soluble Yes insoluble3 Insoluble tier3->insoluble3 No tier4 Tier 4: Test 200 mg/mL in Organic Solvents (DMSO/Ethanol) tier4->soluble Yes insoluble4 Insoluble tier4->insoluble4 No tier5 Tier 5: Test 20 mg/mL in Organic Solvents tier5->soluble Yes insoluble->tier2 insoluble2->tier3 insoluble3->tier4 insoluble4->tier5 G start_material This compound intermediate1 Peptide Synthesis start_material->intermediate1 intermediate2 Pharmaceutical Synthesis start_material->intermediate2 product1 Peptide-Based Therapeutics intermediate1->product1 product2 Biologically Active Molecules intermediate2->product2

References

Spectroscopic Analysis of (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a detailed overview of the expected spectral data for (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (CAS: 869681-70-9), a chiral morpholine derivative utilized as a building block in pharmaceutical and organic synthesis.[1] The document is intended for researchers, scientists, and drug development professionals, offering a summary of predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Molecular Structure:

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₁₀H₁₇NO₅[2]

  • Molecular Weight: 231.25 g/mol [2]

Data Presentation

The following tables summarize the predicted spectral data for this compound.

Disclaimer: The following spectral data are predicted based on the known chemical shifts and fragmentation patterns of the constituent functional groups. Actual experimental data may vary depending on the solvent, concentration, and instrument used.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Broad Singlet1H-COOH
~4.3 - 4.1Multiplet1HH-3
~3.9 - 3.5Multiplet4HH-2, H-5
~3.4 - 3.1Multiplet2HH-6
1.45Singlet9H-C(CH₃)₃ (Boc)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~173-COOH
~155-NCOO- (Boc)
~81-C (CH₃)₃ (Boc)
~67C-2
~66C-5
~55C-3
~43C-6
~28-C(C H₃)₃ (Boc)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~2980, 2870Medium-SharpC-H stretch (Aliphatic)
~1740StrongC=O stretch (Carbamate, Boc)
~1710StrongC=O stretch (Carboxylic Acid)
~1400MediumO-H bend (Carboxylic Acid)
1365MediumC-H bend (tert-butyl)
~1250StrongC-O stretch (Carboxylic Acid)
~1160StrongC-O stretch (Carbamate)
~1110StrongC-O-C stretch (Morpholine Ether)

Table 4: Predicted Mass Spectrometry Data

m/zIon
232.1180[M+H]⁺ (Calculated for C₁₀H₁₈NO₅⁺)
254.1000[M+Na]⁺ (Calculated for C₁₀H₁₇NNaO₅⁺)
176.0761[M - C₄H₉O + H]⁺ (Loss of tert-butyl group)
132.0655[M - C₅H₉O₂ + H]⁺ (Loss of Boc group)

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz spectrometer, 1024 scans, 2-second relaxation delay).

  • Data Processing:

    • Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the residual solvent peak (e.g., DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Setup:

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • Perform baseline correction and peak picking using the instrument's software to identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup (Electrospray Ionization - ESI):

    • Set up the mass spectrometer in positive ion mode.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is used to obtain accurate mass measurements.

  • Data Processing:

    • Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and any significant fragment ions.

    • Compare the observed accurate mass to the calculated theoretical mass to confirm the elemental composition.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (LRMS, HRMS) Purification->MS Sample Prep Data_Analysis Data Analysis & Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report / Publication

References

Methodological & Application

Synthesis of (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery, frequently incorporated into novel therapeutic agents to enhance their pharmacological profiles. This document provides a detailed protocol for the synthesis of this compound, addressing the critical steps of stereoselective cyclization and N-protection. The presented methodology is intended to serve as a comprehensive guide for researchers in academic and industrial settings, facilitating the efficient and reproducible synthesis of this important synthetic intermediate.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The chiral morpholine-3-carboxylic acid moiety, in particular, serves as a constrained amino acid isostere, enabling the exploration of novel chemical space in peptide and small molecule drug design. The (R)-enantiomer is often a key component in the development of targeted therapeutics. This application note outlines a robust synthetic route to this compound, a key intermediate for further chemical elaboration.

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process commencing from a suitable chiral starting material. A common and effective strategy involves the cyclization of an (R)-serine derivative to form the morpholine ring, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This approach ensures the retention of the desired stereochemistry at the C3 position.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of (R)-morpholine-3-carboxylic acid precursor

A plausible synthetic route involves the use of a commercially available and enantiomerically pure starting material such as (R)-serine methyl ester hydrochloride. The synthesis would proceed via N-alkylation followed by intramolecular cyclization.

Protocol 1: Synthesis of (R)-4-Boc-morpholine-3-carboxylic acid

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: N-alkylation of (R)-serine methyl ester

  • To a solution of (R)-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol, add a base (e.g., triethylamine, 2.2 equivalents) at 0 °C.

  • Add a 2-haloethanol derivative, for instance, 2-bromoethanol (1.1 equivalents), dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.

Step 2: Intramolecular Cyclization and Saponification

  • Dissolve the N-alkylated intermediate (1 equivalent) in a suitable solvent like methanol.

  • Add a base such as sodium methoxide (1.1 equivalents) and stir the mixture at room temperature for 2-4 hours to effect cyclization.

  • For saponification of the methyl ester, add an aqueous solution of lithium hydroxide (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.

  • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-morpholine-3-carboxylic acid.

Step 3: N-Boc Protection

  • Dissolve the crude (R)-morpholine-3-carboxylic acid (1 equivalent) in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or THF) and water.

  • Add a base such as triethylamine or sodium bicarbonate (2-3 equivalents).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) to the reaction mixture.

  • Stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the organic solvent under reduced pressure.

  • Adjust the pH of the aqueous residue to acidic (pH 2-3) with a cold, dilute acid (e.g., 1N HCl or citric acid solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1N-alkylation(R)-serine methyl ester HCl, 2-bromoethanol, TriethylamineMethanol0 to RT12-2470-85
2Cyclization & SaponificationN-alkylated intermediate, Sodium methoxide, Lithium hydroxideMethanol/WaterRT6-1080-90
3N-Boc Protection(R)-morpholine-3-carboxylic acid, (Boc)₂O, TriethylamineDioxane/WaterRT12-2485-95

Note: Yields are estimates and may vary.

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₀H₁₇NO₅
Molecular Weight231.25 g/mol
AppearanceWhite to off-white solid
Melting Point179-183 °C
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 1.48 (s, 9H), 3.40-4.20 (m, 6H), 4.40-4.60 (m, 1H), 9.80 (br s, 1H)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 28.3, 45.1, 56.2, 66.8, 67.5, 81.0, 156.5, 175.0
Optical Rotation [α]²⁰_DSpecific rotation value in a specified solvent and concentration

Note: Spectroscopic data are representative and should be confirmed by analysis of the synthesized compound.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization & Saponification cluster_step3 Step 3: N-Boc Protection cluster_product Final Product start (R)-Serine Methyl Ester HCl step1_process N-Alkylation in Methanol start->step1_process step1_reagents 2-Bromoethanol, Triethylamine step1_reagents->step1_process step2_process Intramolecular Cyclization & Ester Hydrolysis step1_process->step2_process step2_reagents Sodium Methoxide, Lithium Hydroxide step2_reagents->step2_process step3_process N-Boc Protection step2_process->step3_process step3_reagents Di-tert-butyl dicarbonate, Triethylamine step3_reagents->step3_process product (R)-4-(tert-butoxycarbonyl) morpholine-3-carboxylic acid step3_process->product

Caption: Synthetic workflow for this compound.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of this compound. By following the outlined steps, researchers can access this valuable building block for the development of novel pharmaceuticals and other biologically active molecules. The provided data and workflow visualization serve as a practical guide for the successful execution of this synthesis.

Application Notes and Protocols: Asymmetric Synthesis of Boc-Protected Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of tert-butoxycarbonyl (Boc)-protected morpholine derivatives. The morpholine scaffold is a privileged structural motif in medicinal chemistry, and access to enantiomerically pure derivatives is crucial for the development of novel therapeutics. The following sections detail various synthetic strategies, complete with quantitative data, step-by-step protocols, and workflow diagrams.

Enzyme-Catalyzed Kinetic Resolution of a Racemic Morpholine Precursor

This method provides access to enantiomerically pure N-Boc-morpholine-2-carboxylic acid through the kinetic resolution of a racemic n-butyl 4-benzylmorpholine-2-carboxylate intermediate using Candida rugosa lipase. The resolved benzyl-protected morpholine is then converted to the desired Boc-protected product.

Data Presentation
EntrySubstrateEnzymeProduct (R-ester)Yield (%) (R-ester)ee (%) (R-ester)Product (S-acid)Yield (%) (S-acid)ee (%) (S-acid)
1Racemic n-butyl 4-benzylmorpholine-2-carboxylateCandida rugosa lipase(R)-n-butyl 4-benzylmorpholine-2-carboxylate49.8>99(S)-4-benzylmorpholine-2-carboxylic acid39.8>99
Experimental Protocol

Step 1: Enzyme-Catalyzed Kinetic Resolution

  • A solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (50 g, 0.18 mol) in tert-butyl methyl ether (t-BuOMe, 1 L) is prepared.

  • In a separate vessel, a solution of Candida rugosa lipase (1 g) in water (1 L) is prepared.

  • The solution of the substrate is added to the enzyme solution, and the resulting biphasic mixture is stirred vigorously at room temperature for 24–30 hours. The reaction progress is monitored by HPLC.

  • Upon completion, the phases are separated. The aqueous layer is extracted with t-BuOMe (0.5 L).

  • The combined organic layers are washed with water (0.3 L), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the (R)-ester as a clear oil.

  • The aqueous layer is concentrated under reduced pressure to yield the (S)-acid as a white solid.

Step 2: Conversion to N-Boc-Morpholine-2-Carboxylic Acid (General Procedure)

  • The resolved (R)-ester or (S)-acid is subjected to N-debenzylation, typically via catalytic hydrogenation (e.g., H₂, Pd/C).

  • The resulting secondary amine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane or a biphasic mixture.

  • If starting from the (R)-ester, the ester is then hydrolyzed (e.g., using LiOH in a mixture of THF and water) to afford the corresponding carboxylic acid.

Workflow Diagram

G cluster_0 Enzymatic Kinetic Resolution cluster_1 Conversion to N-Boc Derivative racemate Racemic N-Benzyl-morpholine Ester enzyme Candida rugosa lipase t-BuOMe/H2O, rt, 24-30h racemate->enzyme resolved Separated (R)-Ester and (S)-Acid enzyme->resolved debenzylation N-Debenzylation (e.g., H2, Pd/C) resolved->debenzylation boc_protection Boc Protection (Boc2O, base) debenzylation->boc_protection hydrolysis Ester Hydrolysis (for R-ester pathway) boc_protection->hydrolysis final_product Enantiopure N-Boc-morpholine-2-carboxylic acid hydrolysis->final_product

Caption: Workflow for the enzymatic kinetic resolution and subsequent conversion to the N-Boc-protected morpholine.

Asymmetric Synthesis from Chiral Amino Alcohols

This strategy utilizes readily available chiral amino alcohols as starting materials to construct the morpholine ring through an intramolecular cyclization. A variety of cyclization strategies can be employed, including intramolecular Williamson ether synthesis or Michael additions.

Data Presentation
EntryChiral Starting MaterialKey ReactionProductDiastereomeric Ratio (dr)Yield (%)
1N-Boc Amino AlcoholsIntramolecular Amidation7-membered LactamsN/A33-83
2N-Boc Amino AlcoholsIntramolecular Cyclization (Base-mediated)6-membered SultamsN/A55-87

Note: The provided data from the search result focuses on related heterocyclic structures synthesized from amino alcohols, demonstrating the feasibility of the general strategy.

Experimental Protocol: Synthesis of a Morpholinone from an N-Boc Amino Alcohol (General)[2]
  • N-Boc Protection: The starting chiral amino alcohol is N-Boc protected using di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine in a suitable solvent like dichloromethane.

  • Conjugate Addition: The N-Boc protected amino alcohol is treated with an acrylate derivative (e.g., tert-butyl acrylate) in the presence of a base like cesium carbonate (Cs₂CO₃) in tert-butanol at elevated temperature (e.g., 50 °C) to afford the conjugate addition product.

  • Deprotection: The Boc group is removed using a strong acid, such as hydrochloric acid (HCl) in dioxane, to yield the corresponding amine salt.

  • Intramolecular Cyclization: The amine salt is subjected to intramolecular amidation using a coupling agent like propylphosphonic anhydride (T3P) in a solvent such as dioxane at room temperature to afford the morpholinone product.

Workflow Diagram

G start Chiral Amino Alcohol boc_protection N-Boc Protection start->boc_protection conjugate_addition Conjugate Addition (e.g., t-butyl acrylate, Cs2CO3) boc_protection->conjugate_addition deprotection Boc Deprotection (e.g., HCl in dioxane) conjugate_addition->deprotection cyclization Intramolecular Cyclization (e.g., T3P) deprotection->cyclization product Chiral Morpholinone cyclization->product

Caption: General workflow for the synthesis of chiral morpholinones from amino alcohols.

Organocatalytic Asymmetric Synthesis

Organocatalysis offers a powerful, metal-free approach to the asymmetric synthesis of morpholine derivatives. One example involves the 1,4-addition of aldehydes to nitroolefins, followed by a series of transformations to construct the morpholine ring.

Data Presentation
EntryAldehydeNitroolefinCatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)
1Propanalβ-Nitrostyreneβ-Morpholine Amino Acid I95:59295
2Butanalβ-Nitrostyreneβ-Morpholine Amino Acid I94:69393
3Isovaleraldehydeβ-Nitrostyreneβ-Morpholine Amino Acid I96:49491
Experimental Protocol: Organocatalytic Michael Addition (General)
  • To a solution of the aldehyde (1.0 eq) and the nitroolefin (1.5 eq) in a suitable solvent (e.g., isopropanol) at low temperature (e.g., -10 °C), is added the organocatalyst (e.g., 1 mol%) and a co-catalyst if required (e.g., N-methylmorpholine).

  • The reaction mixture is stirred at the specified temperature until completion, as monitored by TLC or NMR.

  • The crude product is purified by flash column chromatography to afford the Michael adduct.

  • The adduct is then carried through a multi-step sequence (e.g., reduction of the nitro group, reductive amination, and cyclization) to form the Boc-protected morpholine derivative.

Logical Relationship Diagram

G aldehyde Aldehyde michael_adduct Chiral Michael Adduct aldehyde->michael_adduct nitroolefin Nitroolefin nitroolefin->michael_adduct catalyst Chiral Organocatalyst (β-Morpholine Amino Acid) catalyst->michael_adduct reduction Nitro Group Reduction michael_adduct->reduction cyclization Ring Formation reduction->cyclization boc_protection N-Boc Protection cyclization->boc_protection final_product Boc-Protected Morpholine boc_protection->final_product G substrate N-Boc-Dehydromorpholine hydrogenation Hydrogenation (H2 pressure, temperature) substrate->hydrogenation catalyst_prep [Rh(cod)2]BF4 + Chiral Ligand in degassed solvent catalyst_prep->hydrogenation purification Purification (Column Chromatography) hydrogenation->purification product Chiral N-Boc-Morpholine purification->product G start Ether-containing Aminoalkyne hydroamination Ti-catalyzed Intramolecular Hydroamination start->hydroamination imine_intermediate Cyclic Imine Intermediate hydroamination->imine_intermediate ath Ru-catalyzed Asymmetric Transfer Hydrogenation imine_intermediate->ath product Chiral 3-Substituted Morpholine ath->product

Application Notes and Protocols for the Use of (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a conformationally constrained, non-canonical amino acid analog that has garnered significant interest in the field of peptide-based drug discovery. Its rigid morpholine scaffold serves to lock the peptide backbone into a specific three-dimensional structure. This pre-organization can lead to enhanced biological activity, increased receptor selectivity, and improved proteolytic stability compared to peptides composed solely of natural amino acids. The incorporation of such constrained residues is a key strategy in peptidomimetic design, aiming to mimic the bioactive conformation of a native peptide ligand, thereby improving its therapeutic potential.

These application notes provide detailed methodologies for the incorporation of this compound into synthetic peptides using solid-phase peptide synthesis (SPPS) and outline a general workflow for the biological evaluation of the resulting morpholine-containing peptides, particularly as modulators of G-protein coupled receptors (GPCRs).

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a model peptide incorporating this compound. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Materials and Reagents for SPPS

Reagent Supplier Grade
Rink Amide MBHA ResinVarious100-200 mesh, ~0.5 mmol/g
Fmoc-protected amino acidsVariousSynthesis grade
(r)-4-(Boc)morpholine-3-carboxylic acidVarious≥97% purity
HBTU, HATU, PyBOPVariousSynthesis grade
HOBt, HOAtVariousSynthesis grade
N,N-Diisopropylethylamine (DIPEA)VariousSynthesis grade
PiperidineVariousSynthesis grade
N,N-Dimethylformamide (DMF)VariousSynthesis grade
Dichloromethane (DCM)VariousSynthesis grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
Diethyl etherVariousACS grade

Table 2: Representative Peptide Synthesis Data

Parameter Value Notes
Resin Loading
Initial Rink Amide Resin Substitution0.4 - 0.6 mmol/gAs specified by the manufacturer.
Loading of first amino acid>95% efficiencyDetermined by UV-Vis spectroscopy of the dibenzofulvene-piperidine adduct.
Peptide Assembly
Average Coupling Efficiency (standard aa)>99%Monitored by the Kaiser test.
Coupling Efficiency ((r)-Boc-morpholine-3-COOH)85-95%May require double coupling and extended reaction times.
Final Product
Crude Peptide Yield (after cleavage)65-80%Dependent on peptide length and sequence.
Purity of Crude Peptide (by HPLC)50-70%Sequence-dependent.
Isolated Yield after Preparative HPLC25-40%Based on the initial resin loading.
Final Purity (by analytical HPLC)>98%
Identity ConfirmationESI-MSConfirmed by matching the observed mass with the calculated mass.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Morpholine-Containing Peptide

This protocol describes the manual synthesis of a model peptide incorporating this compound using the Fmoc/tBu strategy on a Rink Amide resin, which will yield a C-terminally amidated peptide.

1. Resin Preparation and Swelling:

  • Place the Rink Amide MBHA resin (1 equivalent, e.g., 0.25 mmol) in a fritted reaction vessel.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Swell the resin in DMF (5 mL) for at least 30 minutes with gentle agitation.

2. First Amino Acid Coupling:

  • If the resin is not pre-loaded, couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin.

  • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the drained resin and agitate for 2 hours.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 5 minutes, then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.

4. Standard Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive (beads are blue), indicating incomplete coupling, repeat the coupling step.

  • Wash the resin with DMF (3 x 5 mL).

5. Coupling of (r)-4-(Boc)morpholine-3-carboxylic acid (Double Coupling Protocol):

  • Due to the steric hindrance of the morpholine ring, a more robust coupling strategy is recommended.

  • First Coupling: In a separate vial, dissolve (r)-4-(Boc)morpholine-3-carboxylic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes. Add this solution to the deprotected resin and agitate for 2 hours.

  • Wash the resin with DMF (3 x 5 mL).

  • Perform a Kaiser test. It is expected to be slightly positive.

  • Second Coupling: Repeat the coupling using a fresh solution of activated (r)-4-(Boc)morpholine-3-carboxylic acid as described above and agitate for another 2 hours or overnight.

  • Wash the resin with DMF (3 x 5 mL) and perform a final Kaiser test to confirm the completion of the coupling (beads should be colorless or yellowish).

6. Peptide Chain Elongation:

  • Repeat the Fmoc deprotection (Step 3) and standard amino acid coupling (Step 4) cycles for the remaining amino acids in the desired sequence.

7. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 3.

8. Resin Washing and Drying:

  • Wash the final peptide-resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and finally methanol (3 x 5 mL).

  • Dry the resin under vacuum for at least 2 hours.

9. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail (10 mL per 0.25 mmol of resin) to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean flask.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

10. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

  • Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Visualization of Experimental Workflows and Signaling Pathways

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_morpholine Incorporation of Constrained Residue Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling_Standard Standard Amino Acid Coupling (HBTU/HOBt) Fmoc_Deprotection->Coupling_Standard n cycles Coupling_Morpholine Morpholine Amino Acid Double Coupling (HATU/HOAt) Fmoc_Deprotection->Coupling_Morpholine Wash_DMF Wash (DMF) Coupling_Standard->Wash_DMF Coupling_Morpholine->Wash_DMF Wash_DMF->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash_DMF->Cleavage Final Cycle Wash_DCM Wash (DCM) Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Lyophilized Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of a Morpholine-Containing Peptide.

GPCR Signaling Pathway for a Peptide Agonist

Peptides incorporating constrained amino acids are often designed as ligands for G-protein coupled receptors (GPCRs). The following diagram illustrates a canonical Gαs-mediated signaling pathway that could be activated by a synthetic peptide agonist.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Peptide Agonist (with (r)-morpholine-3-COOH) GPCR GPCR (e.g., Gαs-coupled) Peptide->GPCR Binds G_Protein G-Protein (Gαsβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Gαs-Coupled GPCR Signaling Pathway Activated by a Peptide Agonist.

Experimental Workflow for Biological Evaluation

The following workflow outlines the key steps in assessing the biological activity of a synthetic morpholine-containing peptide as a GPCR agonist.

Bio_Assay_Workflow Start Synthetic Peptide Binding_Assay Receptor Binding Assay (e.g., Radioligand Displacement) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) Start->Functional_Assay Dose_Response Dose-Response Curve Generation Binding_Assay->Dose_Response Functional_Assay->Dose_Response Data_Analysis Data Analysis (EC50/IC50 Determination) Dose_Response->Data_Analysis Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot for pCREB) Data_Analysis->Downstream_Signaling Conclusion Determine Agonist/Antagonist Activity and Potency Downstream_Signaling->Conclusion

Caption: Workflow for the Biological Evaluation of a Synthetic Peptide at a GPCR.

Application Notes and Protocols for the Coupling of Boc-D-Morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient coupling of Boc-D-Morpholine-3-carboxylic acid with primary and secondary amines. The formation of an amide bond is a critical transformation in the synthesis of a wide array of biologically active molecules and complex chemical entities.[1][2][3] Boc-D-Morpholine-3-carboxylic acid is a valuable chiral building block in pharmaceutical and agrochemical research.[4] The protocols outlined below utilize common and effective coupling reagents to facilitate this transformation, ensuring high yields and purity.

The choice of coupling reagent is a critical parameter and is dependent on factors such as the steric and electronic properties of the substrates, desired reaction conditions, and cost.[1] This guide focuses on three widely employed classes of coupling reagents: aminium/uronium salts (HATU), carbodiimides (EDC in conjunction with HOBt), and an alternative carbodiimide (DCC).

Core Concepts of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally a slow and inefficient process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[5][6] To overcome this, the carboxylic acid is typically activated to a more electrophilic species, which can then readily react with the amine nucleophile.[2][5] Coupling reagents facilitate this activation.

Experimental Protocols

Three common and reliable methods for the coupling of Boc-D-Morpholine-3-carboxylic acid are detailed below.

Protocol 1: Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that leads to rapid amide bond formation with minimal side reactions and epimerization.[2][7]

Materials:

  • Boc-D-Morpholine-3-carboxylic acid

  • Amine

  • HATU (1.1 - 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a clean, dry flask, dissolve Boc-D-Morpholine-3-carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that, in combination with 1-Hydroxybenzotriazole (HOBt), effectively facilitates amide bond formation while minimizing racemization.[7][8] The urea byproduct of EDC is water-soluble, simplifying its removal during workup.[7][9]

Materials:

  • Boc-D-Morpholine-3-carboxylic acid

  • Amine

  • EDC (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-D-Morpholine-3-carboxylic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[1]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if using DCM, wash the reaction mixture with saturated aqueous NaHCO₃, water, and brine. If using DMF, dilute with a suitable organic solvent like ethyl acetate and then perform the aqueous washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.

Protocol 3: Coupling using DCC and DMAP

N,N'-Dicyclohexylcarbodiimide (DCC) is another common coupling reagent. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst. A major consideration with DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in most organic solvents and can be removed by filtration.[7]

Materials:

  • Boc-D-Morpholine-3-carboxylic acid

  • Amine

  • DCC (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve Boc-D-Morpholine-3-carboxylic acid (1.0 equivalent), the amine (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. A white precipitate of DCU will form.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation: Comparative Overview of Coupling Reagents

The following table summarizes the key features and typical reaction parameters for the described coupling protocols. Please note that optimal conditions may vary depending on the specific amine substrate.

Parameter HATU EDC/HOBt DCC/DMAP
Equivalents of Coupling Reagent 1.1 - 1.21.2 - 1.51.1
Additive None requiredHOBt (1.2 - 1.5 eq)DMAP (0.1 eq)
Base DIPEA (2.0 - 3.0 eq)Optional, can use DIPEA or Et₃NNone typically required
Solvent DMFDCM, DMFDCM
Reaction Time 1 - 12 hours4 - 24 hours12 - 24 hours
Temperature Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Byproduct Removal Aqueous washAqueous washFiltration of DCU
Relative Reactivity Very HighHighModerate
Cost HighModerateLow

Mandatory Visualizations

General Workflow for Amide Coupling

The following diagram illustrates the general experimental workflow for the coupling of Boc-D-Morpholine-3-carboxylic acid with an amine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Carboxylic_Acid Boc-D-Morpholine-3-carboxylic acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine Substrate Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (HATU, EDC, or DCC) Coupling_Reagent->Activation Solvent_Base Anhydrous Solvent + Base (if required) Solvent_Base->Activation Activation->Coupling Monitoring Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Quenching_Washing Quenching and Aqueous Washing Monitoring->Quenching_Washing Drying_Concentration Drying and Solvent Removal Quenching_Washing->Drying_Concentration Purification Flash Column Chromatography Drying_Concentration->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: General workflow for the amide coupling reaction.

Signaling Pathway of Carboxylic Acid Activation

This diagram depicts the generalized pathway for the activation of a carboxylic acid by a coupling reagent, leading to amide bond formation.

G Carboxylic_Acid R-COOH (Boc-D-Morpholine-3-carboxylic acid) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product R-CO-NH-R' Activated_Intermediate->Amide_Product + Amine Byproduct Byproduct (e.g., DCU, HOBt) Activated_Intermediate->Byproduct Amine R'-NH₂ Amine->Amide_Product

Caption: Pathway of carboxylic acid activation and amidation.

References

Application Notes and Protocols: (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry. The morpholine moiety is a privileged scaffold in drug discovery, known for improving the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] This versatile heterocycle is a key component in a variety of approved drugs and clinical candidates.[3][4] One of the most significant applications of morpholine-containing scaffolds is in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[5][6]

Gedatolisib (PF-05212384), a potent dual inhibitor of PI3K and mTOR, features a bis-morpholino triazine core structure that is critical for its activity.[5][7] The morpholine groups contribute to the overall molecular properties and binding interactions with the target kinases.[6] This document provides detailed information on the application of this compound as a starting material for the synthesis of complex molecules targeting the PI3K/mTOR pathway, with a focus on the structural motifs found in inhibitors like Gedatolisib.

Data Presentation: Pharmacological Activity of Gedatolisib

The incorporation of the morpholine scaffold, derivable from starting materials like this compound, leads to potent inhibition of the PI3K/mTOR pathway. The pharmacological profile of Gedatolisib, a clinical-stage compound with a dimorpholino-triazine core, highlights the efficacy of this structural motif.

CompoundTargetIC50 (nM)Cell Line Potency (nM)Reference
Gedatolisib PI3Kα0.4MDA-361 (breast cancer): 10[7]
PI3Kβ6PC-3 (prostate cancer): 13[7]
PI3Kδ6[7]
PI3Kγ5.4[7]
mTOR1.6[7]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Dual inhibition of PI3K and mTOR, as achieved by Gedatolisib, offers a comprehensive blockade of this pathway.[9]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of Translation Initiation Gedatolisib Gedatolisib (Dual Inhibitor) Gedatolisib->PI3K Gedatolisib->mTORC1 Gedatolisib->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Gedatolisib.

Experimental Protocols

The following protocols describe a plausible synthetic route to a key dimorpholino-triazine intermediate, a core scaffold of Gedatolisib, starting from this compound.

Protocol 1: Synthesis of tert-butyl (R)-3-(aminomethyl)morpholine-4-carboxylate

This protocol describes the conversion of the carboxylic acid to a primary amine, a key step for subsequent coupling reactions.

Materials:

  • This compound

  • N,N'-Carbonyldiimidazole (CDI)

  • Ammonia solution (0.5 M in 1,4-dioxane)

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

Procedure:

  • Amide Formation:

    • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add N,N'-carbonyldiimidazole (1.1 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Cool the mixture back to 0 °C and add a 0.5 M solution of ammonia in 1,4-dioxane (2.0 eq) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxamide.

  • Amide Reduction:

    • To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C, add a solution of (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxamide (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Add anhydrous sodium sulfate and stir the mixture for 30 minutes.

    • Filter the resulting slurry through a pad of Celite®, washing with THF.

    • Concentrate the filtrate under reduced pressure to yield tert-butyl (R)-3-(aminomethyl)morpholine-4-carboxylate as a crude oil, which can be used in the next step without further purification.

Protocol 2: Synthesis of a Dimorpholino-triazine Intermediate

This protocol describes the sequential nucleophilic substitution on cyanuric chloride to install two morpholine moieties, a key step in building the core of Gedatolisib-like molecules.

Materials:

  • Cyanuric chloride

  • tert-butyl (R)-3-(aminomethyl)morpholine-4-carboxylate (from Protocol 1)

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone

  • Sodium bicarbonate

Procedure:

  • First Nucleophilic Substitution:

    • Dissolve cyanuric chloride (1.0 eq) in acetone at 0 °C.

    • In a separate flask, dissolve morpholine (1.0 eq) and sodium bicarbonate (1.1 eq) in water.

    • Add the aqueous morpholine solution dropwise to the cyanuric chloride solution, maintaining the temperature between 0-5 °C.

    • Stir the reaction for 2 hours at 0-5 °C.

    • Filter the resulting white precipitate, wash with cold water, and dry under vacuum to obtain 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine.

  • Second Nucleophilic Substitution:

    • Dissolve 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine (1.0 eq) and tert-butyl (R)-3-(aminomethyl)morpholine-4-carboxylate (1.1 eq) in anhydrous THF.

    • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.

    • Heat the reaction to reflux and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired dimorpholino-triazine intermediate.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow from the starting material to a key intermediate for PI3K/mTOR inhibitors.

Synthetic_Workflow start (R)-4-(Boc)morpholine -3-carboxylic acid amide_formation Amide Formation (CDI, NH3/Dioxane) start->amide_formation amide (R)-4-(Boc)morpholine -3-carboxamide amide_formation->amide reduction Amide Reduction (LAH, THF) amide->reduction amine tert-butyl (R)-3-(aminomethyl) morpholine-4-carboxylate reduction->amine triazine_core Dimorpholino-triazine Intermediate Synthesis amine->triazine_core final_inhibitor PI3K/mTOR Inhibitor (e.g., Gedatolisib analogue) triazine_core->final_inhibitor

Caption: Proposed synthetic workflow for a PI3K/mTOR inhibitor.

Logical Relationship

This diagram shows the logical progression from the chiral building block to the final class of drug molecules.

Logical_Relationship building_block Chiral Building Block ((R)-4-(Boc)morpholine-3-carboxylic acid) key_features Key Structural Features: - Chiral Center - Protected Morpholine building_block->key_features intermediate Key Amine Intermediate building_block->intermediate Chemical Transformation scaffold Dimorpholino-triazine Scaffold intermediate->scaffold Core Synthesis drug_class Class of PI3K/mTOR Dual Inhibitors scaffold->drug_class Structural Basis for Activity example_drug Example: Gedatolisib drug_class->example_drug

References

Application Notes and Protocols: N-Boc Deprotection of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry. Its widespread use is due to its stability in a variety of reaction conditions, including basic and nucleophilic environments, while being readily removable under acidic conditions.[1] This orthogonality is crucial for the synthesis of complex molecules like many morpholine-containing pharmaceutical intermediates.[2]

Morpholine and its derivatives are key structural motifs in numerous approved drugs, making the efficient and clean deprotection of N-Boc-morpholines a critical transformation. This document provides a detailed overview of common and alternative reaction conditions for the N-Boc deprotection of morpholine derivatives, complete with comparative data and step-by-step experimental protocols.

Mechanism of Acidic N-Boc Deprotection

The removal of the Boc group under acidic conditions proceeds via a straightforward carbamate hydrolysis mechanism.[3] The process begins with the protonation of the carbamate's carbonyl oxygen by an acid. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and spontaneously decomposes, releasing carbon dioxide and the desired free amine.[4] The liberated amine is then protonated by the acid in the reaction medium, typically yielding an amine salt as the final product.[1][4]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Reaction Conditions for N-Boc Deprotection

A variety of reagents and conditions can be employed for N-Boc deprotection, ranging from strong acids to milder, more functional-group-tolerant methods.

Strong Acidic Conditions

Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are the most common reagents for Boc removal.[5] They are highly effective and typically result in rapid and clean conversions at room temperature.[2][3]

Table 1: Deprotection with Strong Acids

Reagent Solvent Temperature Time Yield/Conversion Reference
TFA (25-50%) Dichloromethane (DCM) Room Temp. 1 - 2 h >90% (Typical) [6]
Neat TFA Dichloromethane (DCM) 0 °C - Room Temp. 1 - 18 h 87% [6]
4M HCl Dioxane Room Temp. 2 - 24 h Quantitative [2][7]
4M HCl Methanol (MeOH) Room Temp. - 50 °C 12 - 24 h High [7]

| Conc. HCl | Methanol / H₂O | Room Temp. | ~12 h | Quantitative |[7] |

Mild Acidic and Alternative Conditions

For substrates containing acid-sensitive functional groups, milder conditions are often necessary.[8] Reagents like p-toluenesulfonic acid (p-TsOH) and oxalyl chloride in methanol offer effective alternatives.[9][10] Additionally, thermal and water-mediated methods provide environmentally friendly options.[5][11]

Table 2: Mild and Alternative Deprotection Conditions

Reagent / Method Solvent Temperature Time Yield/Conversion Reference
p-TsOH·H₂O 1,2-Dimethoxyethane (DME) 40 °C 2 h 91-98% [12][13]
Oxalyl Chloride (3 eq.) Methanol (MeOH) Room Temp. 1 - 4 h >70-90% [10][14][15]
Thermal (Continuous Flow) Trifluoroethanol (TFE) 150 °C 60 min 50% (for Morpholine) [5]

| Catalyst-Free | Water | 90 - 100 °C | < 12 min | 90-97% |[11][16] |

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for common N-Boc deprotection methods.

General Experimental Workflow

A typical experimental workflow for N-Boc deprotection involves dissolving the substrate, adding the deprotecting agent, monitoring the reaction, and then performing an appropriate workup to isolate the final product, often as a salt.

Experimental Workflow Start Start: N-Boc Protected Morpholine Dissolve 1. Dissolve Substrate in appropriate solvent (e.g., DCM, Dioxane, MeOH) Start->Dissolve AddReagent 2. Add Deprotecting Agent (e.g., TFA, HCl, Oxalyl Chloride) at specified temperature Dissolve->AddReagent Stir 3. Stir Reaction Mixture Monitor by TLC or LC-MS AddReagent->Stir Workup 4. Reaction Workup (e.g., Evaporation, Neutralization) Stir->Workup Upon Completion Isolate 5. Isolate Product (e.g., Precipitation, Filtration, Extraction) Workup->Isolate End End: Deprotected Morpholine Salt Isolate->End

Caption: General workflow for N-Boc deprotection experiments.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This method is robust and highly effective for most substrates.

  • Preparation : Dissolve the N-Boc protected morpholine derivative (1.0 eq.) in dichloromethane (DCM, approx. 0.1-0.2 M).

  • Reaction : Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) dropwise (5-10 eq., or as a 25-50% v/v solution with DCM).[6]

  • Monitoring : Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-3 hours.[6]

  • Workup : Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • Isolation : The resulting residue, the morpholine TFA salt, can often be used directly. Alternatively, dissolve the crude material in a minimal amount of solvent and precipitate the salt by adding a non-polar solvent like diethyl ether or hexanes. Filter the resulting solid and dry under vacuum.[6] To obtain the free amine, the residue can be dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic.[6] The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the free amine.

Protocol 2: Deprotection using 4M HCl in Dioxane

This is another standard procedure, which yields the hydrochloride salt of the amine, often a desirable form for pharmaceutical compounds.

  • Preparation : Dissolve the N-Boc protected morpholine derivative (1.0 eq.) in a minimal amount of an appropriate solvent like dioxane or methanol.[7]

  • Reaction : Add a solution of 4M HCl in dioxane (5-10 eq.) to the substrate solution at room temperature.[2][7]

  • Monitoring : Stir the reaction mixture at room temperature. A precipitate of the hydrochloride salt may form as the reaction progresses. Monitor the reaction by TLC or LC-MS. Reactions can take from 2 to 24 hours.[7]

  • Workup and Isolation : Upon completion, the solvent is typically removed in vacuo. If a precipitate has formed, it can be isolated by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford the pure hydrochloride salt.[7]

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This method is suitable for substrates with acid-labile functionalities where traditional strong acids may cause decomposition.[8][15]

  • Preparation : In a dry flask, dissolve the N-Boc protected morpholine derivative (1.0 eq.) in anhydrous methanol (approx. 0.1 M).[10]

  • Reaction : Add oxalyl chloride (3.0 eq.) dropwise to the stirring solution at room temperature. Note: The addition can cause sputtering and a slight exotherm.[10][15]

  • Monitoring : Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.[10]

  • Workup and Isolation : Once the reaction is complete, remove the solvent in vacuo. The resulting residue is the hydrochloride salt of the deprotected morpholine derivative, which can be used without further purification or triturated with diethyl ether to obtain a solid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid. This valuable chiral building block is essential in the development of various pharmaceuticals and peptide-based therapeutics.[][2] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to help improve yield and purity.

Synthesis Overview

The primary and most direct route for the synthesis of this compound involves the N-protection of the secondary amine of (R)-morpholine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Synthesis_Pathway Starting_Material (R)-morpholine-3-carboxylic acid Product This compound Starting_Material->Product N-Boc Protection Reagents Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., NaOH, TEA) Reagents->Product

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-protection of (R)-morpholine-3-carboxylic acid.

Materials:

  • (R)-morpholine-3-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • 1,4-Dioxane and Water (or other suitable solvent systems like THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve (R)-morpholine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[3]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.5 eq) to the reaction mixture portion-wise while maintaining vigorous stirring.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane).

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl.[3][4]

  • Extraction: Extract the product with ethyl acetate (3 times the volume of the aqueous layer).[3][4]

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3][4]

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[4]

Troubleshooting Guide

Troubleshooting_Yield cluster_start cluster_incomplete_reaction Incomplete Reaction cluster_side_products Side Products Observed cluster_workup_issues Workup & Purification Issues cluster_solutions Potential Solutions Start Low Yield of Product Incomplete_Reaction Check TLC for remaining starting material Start->Incomplete_Reaction Side_Products Analyze crude product by NMR/LC-MS Start->Side_Products Workup_Issues Difficulty in isolating the product? Start->Workup_Issues Solubility Poor solubility of starting material? Incomplete_Reaction->Solubility Reactivity Low reactivity of the amine? Incomplete_Reaction->Reactivity Sol_Solubility Use co-solvents (e.g., THF, dioxane). Increase temperature slightly. Solubility->Sol_Solubility Sol_Reactivity Increase reaction time. Add a catalyst (e.g., DMAP, use with caution). Reactivity->Sol_Reactivity Di_Boc Di-Boc protection? Side_Products->Di_Boc Urea Urea formation? Side_Products->Urea Sol_Di_Boc Use stoichiometric amounts of Boc₂O (1.1 eq). Monitor reaction closely. Di_Boc->Sol_Di_Boc Sol_Urea Use a milder base. Optimize reaction temperature. Urea->Sol_Urea Emulsion Emulsion during extraction? Workup_Issues->Emulsion Purification Co-eluting impurities? Workup_Issues->Purification Sol_Emulsion Add brine to break the emulsion. Filter through celite. Emulsion->Sol_Emulsion Sol_Purification Optimize chromatography conditions. Consider recrystallization. Purification->Sol_Purification

Caption: A troubleshooting guide for optimizing the yield of this compound.

Frequently Asked Questions (FAQs)

Q1: My starting material, (R)-morpholine-3-carboxylic acid, is poorly soluble in common organic solvents. How can I improve this?

A1: The zwitterionic nature of amino acids like (R)-morpholine-3-carboxylic acid can lead to poor solubility in non-polar organic solvents.[2] To address this, using a mixture of a water-miscible organic solvent and water (e.g., 1:1 dioxane/water or THF/water) is highly recommended.[3] The addition of a base, such as sodium hydroxide or triethylamine, will deprotonate the carboxylic acid and protonate the amine, breaking the zwitterionic form and increasing solubility.[3]

Q2: The reaction is very slow or incomplete. What can I do to drive it to completion?

A2: If the reaction is sluggish, consider the following:

  • Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress by TLC.

  • Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious as this may also promote side reactions.

  • Use a Catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[5] Use it judiciously, as it can also catalyze the formation of side products.

Q3: I am observing the formation of a di-Boc protected byproduct. How can this be avoided?

A3: The formation of N,N-di-Boc derivatives can occur, especially with primary amines, if an excess of Boc₂O and a strong base are used under forcing conditions.[5] Although the target molecule has a secondary amine, over-protection is still a possibility. To minimize this, use a stoichiometric amount of Boc₂O (around 1.1 equivalents) and monitor the reaction progress carefully to avoid prolonged reaction times after the starting material has been consumed.

Q4: What is the best workup procedure to isolate the product in high purity?

A4: A standard workup involves removing the organic solvent, followed by acidification of the aqueous layer with a mild acid like 1M HCl to a pH of 2-3.[3][4] This protonates the carboxylate, making the product more soluble in organic solvents. Subsequent extraction with a solvent like ethyl acetate is then effective. Washing the combined organic layers with brine helps to remove any remaining water and some inorganic impurities.

Q5: During the aqueous workup, an emulsion is forming. How can I resolve this?

A5: Emulsion formation during extraction can be problematic. To break an emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine).

  • Filter the mixture through a pad of celite.

  • Allow the mixture to stand for an extended period without agitation.

Q6: Are there alternative reagents to Boc₂O for this transformation?

A6: Yes, other reagents can be used for Boc protection. For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) is an effective reagent for the N-Boc protection of amino acids and reacts rapidly at room temperature.[4]

Quantitative Data Summary

While specific yield data for the synthesis of this compound is not extensively reported in comparative studies, the yields for Boc protection of amino acids are generally high, often exceeding 80-95% under optimized conditions. The following table summarizes general conditions and their impact on the reaction.

ParameterConditionExpected Outcome on YieldPotential Side Reactions
Solvent Dioxane/Water, THF/WaterHighHydrolysis of Boc₂O over long reaction times.
Anhydrous (e.g., DCM, THF)May be lower if starting material solubility is an issue.Less hydrolysis of Boc₂O.
Base NaOH, NaHCO₃ (in aqueous media)Effective
Triethylamine (TEA) (in organic media)Effective
DMAP (catalytic)Can increase rate and yield.May promote di-Boc formation or other side reactions.
Equivalents of Boc₂O 1.1 - 1.5 eqOptimal for high conversion.
> 2.0 eqMay lead to di-Boc formation.
Temperature 0 °C to Room TemperatureGenerally sufficient.
Elevated TemperatureCan increase reaction rate.May increase the rate of side reactions.

References

Technical Support Center: Purification of (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid from a reaction mixture.

Troubleshooting Guide

Researchers may encounter several common issues during the purification of this compound. This guide provides systematic approaches to identify and resolve these challenges.

Problem 1: The product is an oil and does not solidify.

Possible Causes:

  • Presence of residual solvents: Even small amounts of reaction solvents (e.g., THF, Dioxane) or extraction solvents can prevent crystallization.

  • Impurities: Unreacted starting materials, byproducts such as tert-butanol, or residual base (e.g., triethylamine) can inhibit crystal lattice formation.

  • Hygroscopic nature: The compound may have absorbed moisture from the atmosphere.

Solutions:

  • Ensure complete removal of solvents: Dry the crude product under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40 °C).

  • Perform an additional aqueous wash: Before the final concentration, wash the organic layer containing the product with dilute acid (e.g., 1 M HCl) to remove any residual base, followed by a brine wash.

  • Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether. This can help to "crash out" the solid product.

  • Recrystallization: If the product is still an oil, proceed with a carefully chosen recrystallization solvent system.

Problem 2: Low yield after purification.

Possible Causes:

  • Incomplete reaction: The initial synthesis may not have gone to completion.

  • Loss of product during work-up: The product may have some water solubility, leading to losses during aqueous washes. The pH of the aqueous phase during extraction is critical; the product is a carboxylic acid and will be more soluble in basic aqueous solutions.

  • Suboptimal crystallization conditions: Using an inappropriate solvent or cooling the solution too quickly can lead to poor recovery of the crystalline product.

  • Product adhering to glassware: The sticky nature of the crude product can lead to physical losses.

Solutions:

  • Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has reached completion before starting the work-up.

  • Optimize extraction pH: During the aqueous work-up, ensure the aqueous layer is acidified to a pH of approximately 2-3 before extracting the product into an organic solvent. This protonates the carboxylate, making it less water-soluble.

  • Optimize crystallization: Refer to the detailed crystallization protocol below. Experiment with different solvent systems and allow for slow cooling to maximize crystal growth.

  • Careful handling: Use a spatula to scrape the glassware and dissolve any remaining residue in a small amount of "good" solvent to combine with the bulk material.

Problem 3: Product purity is low after crystallization.

Possible Causes:

  • Co-crystallization of impurities: Some impurities may have similar solubility profiles to the desired product and crystallize along with it.

  • Occlusion of mother liquor: Impurities present in the solvent can get trapped within the crystal lattice as it forms.

  • Incomplete removal of starting materials: Unreacted (R)-morpholine-3-carboxylic acid or excess di-tert-butyl dicarbonate (Boc anhydride) may be present.

Solutions:

  • Recrystallize a second time: A second recrystallization from a different solvent system can often significantly improve purity.

  • Slow cooling: Allow the crystallization to proceed slowly to form well-defined crystals, which are less likely to trap impurities.

  • Wash the crystals: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

  • Column Chromatography: If crystallization fails to provide the desired purity, column chromatography is a more effective method for separating closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted (R)-morpholine-3-carboxylic acid: The starting material for the Boc-protection step.

  • Di-tert-butyl dicarbonate (Boc anhydride): The Boc-protection reagent.

  • tert-Butanol: A byproduct of the Boc-protection reaction.

  • Triethylamine or other bases: Used to catalyze the reaction.

  • Di-Boc protected product: In some cases, over-protection can occur.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A common and effective solvent system for the recrystallization of Boc-protected amino acids is a mixture of a "good" solvent, in which the compound is soluble, and a "poor" solvent (anti-solvent), in which it is insoluble. A good starting point is ethyl acetate (good solvent) and hexane (poor solvent) . Other potential systems include ethanol/water or toluene/methanol.

Q3: How can I monitor the purity of my product during the purification process?

A3: The purity can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample. Chiral HPLC can be used to determine the enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q4: My product has a melting point that is lower than the reported value (181 °C). What does this indicate?

A4: A lower and broader melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature. Further purification steps are recommended to improve the purity of your compound.

Data Presentation

ParameterValueReference
Molecular Weight 231.25 g/mol [1][2]
Appearance White to off-white powder or crystals[3]
Melting Point 181 °CChemicalBook
Storage Temperature Room temperature or 2-8°C[2]
Solubility Soluble in methanol, ethyl acetate, and other organic solvents.General chemical knowledge

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound using an ethyl acetate/hexane solvent system.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Stir bar

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude product in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of hot ethyl acetate to the flask while stirring to dissolve the solid completely. Add the solvent portion-wise to avoid using an excessive amount.

  • Once the solid is fully dissolved, remove the flask from the heat source.

  • Slowly add hexane dropwise to the warm solution while stirring. Continue adding hexane until the solution becomes slightly and persistently cloudy.

  • If the solution becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold hexane to remove any residual impurities.

  • Dry the purified crystals under vacuum to a constant weight.

  • Determine the melting point and analyze the purity by HPLC or NMR.

Protocol 2: Purification by Column Chromatography

If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Prepare the sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Load the sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elute the column: Begin elution with a mobile phase of low polarity (e.g., 20% ethyl acetate in hexane). The polarity of the mobile phase can be gradually increased (e.g., to 50% ethyl acetate in hexane, and then adding a small percentage of methanol if necessary) to elute the desired compound.

  • Collect fractions: Collect the eluent in fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze the product: Confirm the purity of the final product using HPLC and/or NMR.

Visualizations

Purification_Troubleshooting start Start Purification crude_product Crude Product (Oil or Solid) start->crude_product recrystallization Attempt Recrystallization crude_product->recrystallization solid_product Solid Product Obtained? recrystallization->solid_product oily_product Product Remains an Oil solid_product->oily_product No check_purity Check Purity (TLC, HPLC, NMR) solid_product->check_purity Yes troubleshoot_oil Troubleshoot Oily Product: - Dry under high vacuum - Triturate with non-polar solvent - Additional aqueous wash oily_product->troubleshoot_oil pure_enough Purity > 98%? check_purity->pure_enough impure_product Product is Impure pure_enough->impure_product No final_product Pure Product pure_enough->final_product Yes column_chromatography Perform Column Chromatography impure_product->column_chromatography column_chromatography->check_purity troubleshoot_oil->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow reaction_mixture Reaction Mixture aqueous_workup Aqueous Work-up (Acid/Base Extraction) reaction_mixture->aqueous_workup concentration Concentration (Rotary Evaporation) aqueous_workup->concentration crude_product Crude Product concentration->crude_product purification_choice Purification Method crude_product->purification_choice recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) purification_choice->recrystallization Primary Method column_chromatography Column Chromatography (Silica Gel) purification_choice->column_chromatography If needed filtration Filtration and Washing recrystallization->filtration fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection drying Drying under Vacuum filtration->drying fraction_collection->concentration pure_product Pure Crystalline Product drying->pure_product analysis Purity and Identity Confirmation (HPLC, NMR, MS) pure_product->analysis

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Boc-D-Morpholine-3-carboxylic acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the coupling of Boc-D-Morpholine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of Boc-D-Morpholine-3-carboxylic acid?

A1: Due to its structure as a sterically hindered, N-substituted cyclic amino acid, the most common side reactions during the coupling of Boc-D-Morpholine-3-carboxylic acid are incomplete coupling , epimerization (racemization) of the chiral center, and diketopiperazine (DKP) formation , particularly when it is the second amino acid in a sequence.

Q2: Why is incomplete coupling a frequent issue with this amino acid?

A2: The bulky tert-butyloxycarbonyl (Boc) protecting group and the cyclic nature of the morpholine ring create significant steric hindrance. This can physically impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1]

Q3: What is epimerization and why is it a concern for Boc-D-Morpholine-3-carboxylic acid?

A3: Epimerization is the change in the stereochemistry at the alpha-carbon of the amino acid, in this case, from the desired D-configuration to the L-configuration. This can occur during the activation and coupling steps, especially under basic conditions or with prolonged reaction times.[2][3] The formation of the L-isomer can significantly impact the biological activity of the final peptide.

Q4: Under what conditions is diketopiperazine (DKP) formation a major concern?

A4: Diketopiperazine formation is a significant side reaction when Boc-D-Morpholine-3-carboxylic acid is the second residue in the peptide sequence. It involves the intramolecular cyclization of the deprotected dipeptide, leading to its cleavage from the resin and truncation of the peptide chain. The cyclic nature of the morpholine residue can facilitate the necessary conformation for this side reaction to occur, similar to proline.[4][5]

Q5: Which coupling reagents are recommended for Boc-D-Morpholine-3-carboxylic acid?

A5: For sterically hindered amino acids like Boc-D-Morpholine-3-carboxylic acid, high-activity coupling reagents are recommended. Uronium/aminium salt-based reagents like HATU , HBTU , and HCTU , or phosphonium salt-based reagents like PyBOP are generally more effective than standard carbodiimide reagents such as DCC or DIC.[1][6] For extremely difficult couplings, the formation of an acyl fluoride may be considered.[7]

Troubleshooting Guides

Issue 1: Incomplete Coupling (Positive Kaiser Test after Coupling)

Possible Cause:

  • Steric Hindrance: The bulky nature of Boc-D-Morpholine-3-carboxylic acid slows down the reaction rate.[1]

  • Inefficient Coupling Reagent: Standard coupling reagents may not be sufficiently reactive.

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking the reaction site.

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: If using DIC/HOBt, switch to HATU, HBTU, or PyBOP for higher reactivity.[1][6]

  • Increase Reagent Equivalents and Reaction Time: Use a higher excess of the protected amino acid and coupling reagent (3-5 equivalents) and extend the coupling time (2-4 hours or even overnight).[8]

  • Perform a "Double Coupling": After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[8]

  • Optimize Reaction Temperature: A moderate increase in temperature (e.g., to 40°C) can improve the reaction rate, but should be monitored closely to avoid increased epimerization.[8]

  • Improve Solvation: If aggregation is suspected, switch from DMF to a more effective solvating solvent like NMP or a mixture containing DMSO.[8]

Issue 2: Detection of Diastereomeric Impurities (Epimerization)

Possible Cause:

  • Prolonged Activation Time: Allowing the amino acid to be in its activated form for an extended period before coupling increases the risk of epimerization.[2]

  • Excess Base: The use of excess tertiary amines like DIPEA can promote the abstraction of the alpha-proton, leading to racemization.[2]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of epimerization.[9]

Troubleshooting Steps:

  • Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after it is prepared.

  • Use a Weaker Base: Consider using a less hindered or weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[5]

  • Control the Temperature: Perform the coupling at room temperature or below (0°C) to minimize the risk of epimerization.[9]

  • Incorporate Additives: When using carbodiimide coupling reagents, the addition of HOBt or, more effectively, HOAt or OxymaPure is crucial to suppress racemization.[10]

Issue 3: Low Yield and Presence of Truncated Peptides (Diketopiperazine Formation)

Possible Cause:

  • Sequence Position: Boc-D-Morpholine-3-carboxylic acid at the second position of the peptide sequence is highly susceptible to DKP formation.[4]

  • Extended Exposure to Basic Conditions: Prolonged exposure of the deprotected dipeptide to basic conditions during neutralization and coupling facilitates intramolecular cyclization.[4]

Troubleshooting Steps:

  • Implement in situ Neutralization: Combine the neutralization and coupling steps by adding the base simultaneously with the activated amino acid. This minimizes the time the N-terminal amine is free and reduces the likelihood of DKP formation.[5]

  • Use a Sterically Hindered Resin: Resins such as 2-chlorotrityl chloride can sterically hinder the intramolecular cyclization.

  • Couple a Pre-formed Dipeptide: Synthesize the dipeptide containing Boc-D-Morpholine-3-carboxylic acid in solution and then couple it to the resin. This bypasses the vulnerable stage where DKP formation on the solid support is most likely.[5]

Data Presentation

Table 1: Qualitative Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentRelative ReactivityRacemization RiskNotes
HATU Very HighVery LowHighly effective for hindered couplings, rapid reaction times.[1]
HBTU/HCTU HighLowGood alternatives to HATU, generally effective.[6]
PyBOP HighLowPhosphonium-based reagent, good for difficult couplings.
DIC/HOAt Moderate to HighLowHOAt is a more effective additive than HOBt for suppressing racemization.[11]
DIC/HOBt ModerateModerateCost-effective but may require longer reaction times and can have a higher risk of epimerization.[11]

Table 2: Epimerization Levels for a Model Tripeptide with Different Coupling Reagents

Coupling ReagentBase% EpimerizationReference
HBTUDIPEA6.2[11]
HATUDIPEA4.9[11]
DIC/HOBt-11.4[11]
DIC/HOAt-4.2[11]

Note: Data is for a model peptide and serves as a general guideline. Actual epimerization rates for Boc-D-Morpholine-3-carboxylic acid may vary.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation of Boc-D-Morpholine-3-carboxylic acid: In a separate vessel, dissolve Boc-D-Morpholine-3-carboxylic acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for no more than 2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive, consider a second coupling.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF.

Protocol 2: Low-Epimerization Coupling using DIC/HOAt
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-D-Morpholine-3-carboxylic acid (3 equivalents) and HOAt (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/HOAt solution to the resin, followed by the addition of DIC (3 equivalents).

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Use the Kaiser test to check for reaction completion.

  • Washing: Upon completion, wash the resin thoroughly with DMF, DCM, and then DMF.

Mandatory Visualizations

Coupling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reactions Potential Side Reactions Boc_AA Boc-D-Morpholine- 3-carboxylic acid Activated_Ester Activated Ester Intermediate Boc_AA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) + Base Coupling_Reagent->Activated_Ester Peptide_Resin Peptide-Resin with free N-terminus Activated_Ester->Peptide_Resin Epimerization Epimerization Activated_Ester->Epimerization Base/ Heat Coupled_Peptide Elongated Peptide-Resin Peptide_Resin->Coupled_Peptide Nucleophilic Attack DKP Diketopiperazine Formation Peptide_Resin->DKP Intramolecular Cyclization

Caption: General reaction pathway for the coupling of Boc-D-Morpholine-3-carboxylic acid, highlighting the activation and coupling steps, along with potential side reactions.

Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) reagent Switch to more potent coupling reagent (HATU)? start->reagent double_couple Perform Double Coupling reagent->double_couple Yes extend_time Increase reagent equivalents and extend reaction time reagent->extend_time No check_again Perform Kaiser Test Again double_couple->check_again extend_time->check_again success Coupling Successful check_again->success Negative failure Consider capping unreacted amines check_again->failure Positive

Caption: Troubleshooting workflow for incomplete coupling of Boc-D-Morpholine-3-carboxylic acid.

References

improving stereoselectivity in chiral morpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the stereoselective synthesis of chiral morpholines.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for achieving high stereoselectivity in chiral morpholine synthesis?

A1: Several effective strategies exist for controlling stereochemistry in chiral morpholine synthesis. The choice of method often depends on the desired substitution pattern and the available starting materials. Key approaches include:

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral dehydromorpholine precursor using a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand. It is a highly efficient and atom-economical method for producing 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% e.e.).[1][2][3]

  • Organocatalysis: Chiral organic molecules, such as cinchona alkaloid derivatives, can catalyze the enantioselective cyclization of appropriate starting materials to form the morpholine ring.[4] This approach avoids the use of precious metals.

  • Chiral Auxiliaries: A chiral auxiliary, such as pseudoephedrine, can be temporarily incorporated into the starting material to direct the stereochemical outcome of a key bond-forming reaction.[5] The auxiliary is subsequently removed to yield the chiral morpholine.

  • Substrate Control: The inherent chirality of the starting material, often derived from the chiral pool (e.g., amino acids), can be used to control the stereochemistry of the final product.[6]

  • Halocyclization: Electrophile-induced cyclization of N-allyl-β-aminoalcohols using a source of positive halogen (e.g., Br₂) can produce chiral morpholines. The stereoselectivity can be influenced by reaction time and substituents on the starting material.[7]

Q2: My asymmetric hydrogenation of a dehydromorpholine is giving low enantioselectivity. What are the potential causes and solutions?

A2: Low enantioselectivity in asymmetric hydrogenation can stem from several factors. Here are some troubleshooting steps:

  • Catalyst and Ligand Choice: The choice of the chiral ligand is critical. For 2-substituted dehydromorpholines, bisphosphine ligands with a large bite angle, such as SKP, have proven effective in achieving high e.e.[1][2] If you are using a different ligand, consider screening others.

  • Catalyst Loading: While a lower catalyst loading is desirable, it might not be sufficient for optimal stereocontrol. Try incrementally increasing the catalyst loading.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and selectivity. The optimal pressure may vary depending on the substrate and catalyst system. Experiment with different pressures (e.g., 10 atm, 30 atm, 50 atm).[1]

  • Solvent: The solvent can affect the conformation of the substrate-catalyst complex. Screen different anhydrous, degassed solvents. Dichloromethane (DCM) is commonly used.[8]

  • Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state leading to the major enantiomer.[9]

  • Substrate Purity: Ensure the dehydromorpholine substrate is of high purity, as impurities can interfere with the catalyst.

Q3: I am observing a mixture of diastereomers in my synthesis. How can I improve the diastereoselectivity?

A3: Improving diastereoselectivity often involves optimizing reaction conditions to favor the formation of one diastereomer over the other. Consider the following:

  • Reaction Time and Quenching: In some reactions, such as halocyclization, the diastereomeric ratio can change with reaction time.[7] Quenching the reaction at an earlier time point might yield a higher diastereomeric excess (d.e.).

  • Reagent Stoichiometry: The stoichiometry of reagents can be crucial. For example, in a copper-promoted oxyamination reaction, the ratio of reactants can influence the outcome.[10]

  • Temperature: As with enantioselectivity, lower temperatures often lead to higher diastereoselectivity.

  • Protecting Groups: The nature of protecting groups on the nitrogen or oxygen atoms can influence the steric environment and thus the diastereochemical outcome.

  • Purification: If optimizing the reaction conditions is not sufficient, separation of the diastereomers can be achieved by chromatography (e.g., silica gel column chromatography).[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increase the reaction temperature if the starting material is not consumed, but be mindful of potential impact on stereoselectivity.
Side reactions.Lower the reaction temperature. Use a more selective reagent. Ensure all reagents are pure and dry.
Product degradation.Use milder work-up conditions. Purify the product promptly after the reaction.
Poor Stereoselectivity (low e.e. or d.r.) Suboptimal catalyst/ligand.Screen different chiral catalysts or ligands. For asymmetric hydrogenation of dehydromorpholines, consider ligands with a large bite angle.[1][2]
Incorrect reaction temperature.Lower the reaction temperature, as this often improves stereoselectivity.[9]
Inappropriate solvent.Screen a range of anhydrous solvents to find the optimal one for your specific reaction.
Racemization of product.If the product is prone to racemization, use milder reaction and purification conditions. Avoid strongly acidic or basic conditions if the stereocenter is labile.
Difficulty in Product Purification Product is an oil.Attempt to form a crystalline salt (e.g., mesylate, hydrochloride) for easier handling and purification.
Diastereomers are difficult to separate.Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina) or HPLC for separation.[6]
Product is water-soluble.Use a continuous liquid-liquid extractor or saturate the aqueous phase with salt (salting out) before extraction with an organic solvent.

Data Presentation

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

EntrySubstrate (Substituent)CatalystLigandH₂ Pressure (atm)Time (h)Yield (%)e.e. (%)Reference
1Phenyl[Rh(COD)₂]BF₄(R)-SKP5024>9999[1][2]
24-Methoxyphenyl[Rh(COD)₂]BF₄(R)-SKP5024>9999[1][2]
32-Naphthyl[Rh(COD)₂]BF₄(R)-SKP5024>9999[1][2]
43,4-Disubstituted[Rh(COD)₂]BF₄(R)-SKP5024>9994[1]

Table 2: Halocyclization of N-allyl-β-aminoalcohols

EntrySubstrate (Substituent at C-2)Reaction TimeConversion (%)d.e. (%)Isolated Yield (%)Reference
1Phenyl5 min60100-[7]
2PhenylComplete Conversion1002:1 mixture-[7]
34-Methoxyphenyl5 min8010050[7]
44-Methoxyphenyl10 min1008:1 mixture-[7]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine [8]

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Substrate Preparation: In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).

  • Reaction Setup: Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.

  • Stir the reaction at room temperature for 24 hours.

  • Work-up: After releasing the pressure, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.

Protocol 2: Bromocyclization of an N-allyl-β-aminoalcohol [7]

  • Reaction Setup: Dissolve the N-allyl-β-aminoalcohol in dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a 10% (w/v) solution of bromine in DCM (1.0 mol eq.) dropwise over 5 minutes.

  • Quenching: After the desired reaction time (e.g., 5 minutes for high d.e.), immediately quench the reaction with a saturated aqueous solution of Na₂CO₃.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method (e.g., column chromatography) to obtain the chiral morpholine derivative.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_catalyst_prep Catalyst Preparation (in Glovebox) cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up & Purification Rh_complex [Rh(COD)₂]BF₄ Catalyst_sol Catalyst Solution in DCM Rh_complex->Catalyst_sol Mix & Stir Ligand Chiral Ligand (e.g., SKP) Ligand->Catalyst_sol Autoclave Reaction in Autoclave Catalyst_sol->Autoclave Substrate Dehydromorpholine in DCM Substrate->Autoclave Product Chiral Morpholine Autoclave->Product 1. H₂ (50 atm) 2. Stir, RT, 24h Crude Crude Product Product->Crude Solvent Removal Purified Purified Chiral Morpholine Crude->Purified Column Chromatography Troubleshooting_Stereoselectivity cluster_causes Potential Causes cluster_solutions Solutions Problem Low Stereoselectivity (e.e. or d.r.) Cause1 Suboptimal Catalyst/ Ligand Problem->Cause1 Cause2 Incorrect Reaction Temperature Problem->Cause2 Cause3 Inappropriate Solvent Problem->Cause3 Cause4 Substrate/ Reagent Purity Problem->Cause4 Solution1 Screen Catalysts/ Ligands Cause1->Solution1 Solution2 Optimize Temperature (Often Lower) Cause2->Solution2 Solution3 Screen Solvents Cause3->Solution3 Solution4 Purify Starting Materials Cause4->Solution4

References

preventing racemization of (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the racemization of (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the stereochemical stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure compound, such as the (R)-enantiomer of 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, converts into a mixture of equal parts of both the (R)- and (S)-enantiomers (a racemic mixture). This is a significant concern in drug development and chemical synthesis because the biological activity of a chiral molecule is often exclusive to one enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects.

Q2: What are the primary causes of racemization for N-Boc protected amino acids like this one?

A2: The primary causes of racemization in N-Boc protected α-amino acids, including this compound, during chemical reactions, particularly peptide coupling, are:

  • Oxazolone Formation: Activation of the carboxylic acid group can lead to the formation of a planar oxazolone intermediate. The proton at the chiral center (α-carbon) of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.

  • Direct Enolization: In the presence of a strong base, the proton on the α-carbon can be directly abstracted to form a planar enolate intermediate, which can then be protonated from either side, resulting in racemization.

Q3: Which experimental conditions are most likely to cause racemization?

A3: The following conditions can promote racemization:

  • High Temperatures: Increased temperatures provide the necessary energy to overcome the activation barrier for racemization.

  • Presence of Strong Bases: Strong or sterically unhindered bases can readily abstract the α-proton, facilitating racemization.

  • Choice of Coupling Reagents: Some coupling reagents are more prone to inducing racemization than others.

  • Polar Solvents: Polar solvents can stabilize the charged intermediates involved in racemization pathways.

  • Prolonged Reaction Times: Longer exposure to conditions that can cause racemization increases the likelihood of its occurrence.

Troubleshooting Guide

Issue 1: Significant racemization detected after a peptide coupling reaction.

  • Root Cause Analysis:

    • Inappropriate Coupling Reagent: Carbodiimide reagents like DCC or EDC, when used without racemization-suppressing additives, are known to cause significant racemization.

    • Excessive or Strong Base: The use of a strong, non-hindered base such as triethylamine (TEA) or high concentrations of diisopropylethylamine (DIPEA) can promote racemization.

    • Elevated Temperature: Performing the coupling reaction at room temperature or higher can accelerate racemization.

    • Prolonged Activation Time: Allowing the carboxylic acid to be activated for an extended period before the addition of the amine component can lead to increased oxazolone formation.

  • Solutions:

    • Optimize Coupling Reagents and Additives:

      • Use a combination of a carbodiimide with a racemization-suppressing additive.

      • Employ phosphonium or uronium/aminium-based coupling reagents that are known for lower racemization potential.

    • Select an Appropriate Base:

      • Use a weaker or more sterically hindered base.

      • Use the minimum necessary amount of base.

    • Control Reaction Temperature: Perform the coupling reaction at 0 °C or lower.

    • Minimize Pre-activation Time: Add the coupling reagent to the mixture of the carboxylic acid and amine, or minimize the time between activation and addition of the amine.

Issue 2: Loss of enantiomeric purity during storage or workup.

  • Root Cause Analysis:

    • Exposure to Basic or Acidic Conditions: Prolonged exposure to even mild basic or acidic conditions during workup or purification can potentially lead to slow racemization.

    • Elevated Temperatures during Purification: High temperatures during solvent evaporation or chromatography can be detrimental.

  • Solutions:

    • Neutralize Promptly: After acidic or basic washes, ensure the organic layer is washed with a neutral solution (e.g., brine) and dried.

    • Use Mild Purification Techniques: Employ chromatographic techniques at room temperature or below.

    • Avoid High Temperatures during Solvent Removal: Use a rotary evaporator at a low temperature and appropriate vacuum.

    • Storage: Store the compound in a cool, dry, and neutral environment. Vendor information suggests room temperature storage is acceptable for the solid material.[1]

Data Presentation

The following tables summarize the relative impact of various experimental parameters on the extent of racemization.

Table 1: Effect of Coupling Reagents and Additives on Racemization

Coupling Reagent CombinationRelative Racemization RiskNotes
DCC or EDC aloneHighShould be avoided without additives.
DCC/HOBt or EDC/HOBtLowHOBt effectively suppresses racemization.
HATU/DIPEALow to MediumGenerally low risk, but base choice is critical.
HBTU/DIPEALow to MediumSimilar to HATU.
PyBOP/DIPEALowA good alternative to carbodiimides.

Table 2: Influence of Base on Racemization

BaseRelative BasicitySteric HindranceRacemization Potential
Triethylamine (TEA)HighLowHigh
Diisopropylethylamine (DIPEA)HighHighMedium
N-Methylmorpholine (NMM)MediumMediumLow to Medium
2,4,6-CollidineMediumHighLow

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with Minimized Racemization

This protocol describes a general method for coupling this compound to an amine (R'-NH2) using HATU as the coupling reagent and DIPEA as the base.

  • Reactant Preparation:

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the amine component (R'-NH2, 1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., DMF or CH2Cl2).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • To the cooled solution, add HATU (1.1 equivalents).

    • Slowly add DIPEA (2.0 equivalents) dropwise, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • If the reaction is sluggish, it can be allowed to slowly warm to room temperature, but this may increase the risk of racemization.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Visualizations

RacemizationMechanism Start (R)-Amino Acid (Chiral) Activated Activated Intermediate Start->Activated + Coupling Reagent Enolate Enolate (Planar, Achiral Intermediate) Start->Enolate + Strong Base (Direct Enolization) Oxazolone Oxazolone (Planar, Achiral Intermediate) Activated->Oxazolone Cyclization Racemic Racemic Mixture (R)- and (S)-Amino Acid Oxazolone->Racemic + H+ Enolate->Racemic + H+

Caption: Mechanism of racemization for N-protected amino acids.

ExperimentalWorkflow Start Start: (R)-Amino Acid + Amine Component Dissolve Dissolve in Aprotic Solvent (e.g., DMF, CH2Cl2) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddReagents Add Coupling Reagent (e.g., HATU) and Hindered Base (e.g., DIPEA) Cool->AddReagents Monitor Monitor Reaction at 0 °C (TLC, LC-MS) AddReagents->Monitor Workup Aqueous Workup (Neutral pH) Monitor->Workup Purify Purification (Column Chromatography at RT) Workup->Purify End Product: Enantiomerically Enriched Peptide Purify->End

Caption: Workflow for minimizing racemization during peptide coupling.

TroubleshootingTree Racemization Racemization Detected? Coupling During Peptide Coupling? Racemization->Coupling Yes NoRacemization No Action Needed Racemization->NoRacemization No Storage During Storage/Workup? Coupling->Storage No CheckReagents Review Coupling Reagents and Base Coupling->CheckReagents Yes CheckpH Ensure Neutral pH during Workup Storage->CheckpH Yes CheckTemp Lower Reaction Temperature to 0 °C CheckReagents->CheckTemp CheckTime Minimize Pre-activation Time CheckTemp->CheckTime CheckStorageTemp Store in a Cool, Dry Place CheckpH->CheckStorageTemp

Caption: Troubleshooting decision tree for racemization issues.

References

Technical Support Center: Stability and Handling of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of Boc-protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of Boc-protected amino acids?

A1: The tert-butyloxycarbonyl (Boc) protecting group is characterized by its lability to acid while being stable under basic and nucleophilic conditions.[1][2] This unique profile allows for its selective removal in the presence of other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), a concept known as orthogonality in peptide synthesis.[3] Boc-protected amino acids are generally stable to catalytic hydrogenation.[2]

Q2: What are the optimal conditions for storing Boc-protected amino acids to ensure their long-term stability?

A2: To minimize degradation, Boc-protected amino acids should be stored under cold, dry, and inert conditions. While some can be stored at room temperature for shorter periods, long-term stability is best achieved at 2-8°C or -20°C.[4] It is crucial to protect them from moisture to prevent hydrolysis and from atmospheric carbon dioxide, which can react with any free amine.[4] Storing in tightly sealed containers, preferably under an inert atmosphere like argon or nitrogen, is highly recommended. For light-sensitive compounds, amber vials should be used.

Q3: My Boc-deprotection reaction is incomplete. What are the common causes and how can I resolve this?

A3: Incomplete Boc deprotection is a common issue that can stem from several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid (commonly trifluoroacetic acid, TFA) may be too low for the specific substrate.[5]

  • Inadequate Reaction Time: Some sterically hindered amino acids may require longer reaction times for complete deprotection.[5]

  • Steric Hindrance: Bulky side chains near the Boc group can impede the approach of the acid.[5]

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis): If the resin is not adequately swollen, the acid cannot efficiently access all the reaction sites.

To resolve this, you can try increasing the TFA concentration (e.g., from 50% to 95% in Dichloromethane (DCM)), extending the reaction time, or gently warming the reaction. For particularly stubborn cases, a stronger acid system like 4M HCl in dioxane can be employed.[3]

Q4: I am observing unexpected peaks in my LC-MS analysis after Boc deprotection, often with a +56 Da mass shift. What is the cause?

A4: A mass increase of +56 Da is a characteristic sign of tert-butylation.[3] This side reaction occurs when the tert-butyl cation (t-Bu⁺), a byproduct of Boc group cleavage, alkylates nucleophilic residues in your peptide.[3] Amino acids with electron-rich side chains are particularly susceptible.

Q5: Which amino acid residues are most prone to side reactions during Boc deprotection, and what are these reactions?

A5: Nucleophilic amino acid side chains are most vulnerable to modification by the tert-butyl cation. Key examples include:

  • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[3]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt (+56 Da) or oxidized to methionine sulfoxide (+16 Da).[3]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to S-tert-butylated cysteine.[3]

  • Tyrosine (Tyr): The activated phenolic ring can undergo C-alkylation. Additionally, with side-chain Boc protection (Boc-Tyr(Boc)-OH), a Fries-type rearrangement can occur, where the Boc group migrates from the oxygen to the aromatic ring.[6]

Q6: How can I prevent side reactions during Boc deprotection?

A6: The most effective strategy is to use "scavengers" in your deprotection cocktail.[3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively "trapping" the carbocations before they can cause unwanted modifications.[3]

Troubleshooting Guides

Issue 1: Incomplete Deprotection
Symptom Possible Cause Suggested Solution
Starting material (Boc-protected) is still present after the standard deprotection time.Insufficient Acid: Low concentration or degradation of TFA (e.g., by absorbing water).[5]Increase TFA concentration (e.g., from 50% to 95% in DCM). Use fresh, high-purity TFA. Consider using a stronger acid system like 4M HCl in dioxane.[3]
Insufficient Time/Temperature: The reaction may not have run long enough, or the temperature is too low.Extend the reaction time and monitor by TLC or LC-MS. Gentle warming (e.g., to 40°C) can be applied, but be mindful of increasing side reactions.[7]
Steric Hindrance: The Boc-protected amine is in a sterically crowded environment.[5]Use more forcing conditions: a combination of stronger acid, longer reaction time, and/or gentle warming. The use of scavengers is critical under these conditions.[3]
Poor Resin Swelling (SPPS): Reagents cannot access the peptide chains on the solid support.Ensure the resin is fully swollen in the reaction solvent before deprotection. Perform a pre-wash with the deprotection solution.
Issue 2: Side Product Formation (+56 Da Mass Shift)
Symptom Affected Residue(s) Cause Suggested Solution
LC-MS shows a mass increase of +56 Da.Tryptophan, Methionine, Cysteine, Tyrosinetert-Butylation: Alkylation of nucleophilic side chains by the tert-butyl cation generated during deprotection.[3]Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present.[3]

Data Presentation

Table 1: Recommended Storage Conditions for Boc-Protected Amino Acids
Condition Recommendation Rationale
Temperature 2-8°C (short-term), -20°C (long-term)To minimize thermal degradation and slow down potential hydrolytic decomposition.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent reaction with atmospheric moisture and carbon dioxide.
Light Protection from light (e.g., amber vials)To prevent potential photolytic degradation.
Moisture Tightly sealed containers in a desiccated environmentTo minimize hydrolytic degradation of the Boc group.
Table 2: Common Scavengers for Preventing tert-Butylation
Scavenger Target Residue(s) Typical Concentration Notes
Triisopropylsilane (TIS) Trp, general carbocations2.5-5% (v/v)Highly effective carbocation scavenger.[7]
Water (H₂O) General carbocations2.5-5% (v/v)Often used in combination with other scavengers. Traps the cation to form tert-butanol.
Thioanisole Met5% (v/v)Effective in preventing S-alkylation of methionine.[7]
1,2-Ethanedithiol (EDT) Cys, Trp2.5% (v/v)Commonly used for protecting cysteine residues and preventing tryptophan oxidation.[3]
Phenol / m-Cresol Tyr5% (v/v)Act as decoys for the tert-butyl cation, protecting the tyrosine ring.[3]
Table 3: Quantitative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide

The following data illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide, as determined by HPLC analysis of the crude product after cleavage.

Cleavage Cocktail Composition (v/v/v) % Desired Peptide % S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)>98<2
Data is illustrative and based on literature reports.[7]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection in Solution Phase
  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v). Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (3x). The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).

Protocol 2: Purity Analysis of Boc-Amino Acids by Reverse-Phase HPLC (RP-HPLC)

This method is suitable for determining the overall purity and detecting most process-related impurities of Boc-protected amino acids.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: A typical gradient could be:

      • 0-20 min, 10-90% B

      • 20-25 min, 90% B

      • 25-26 min, 90-10% B

      • 26-30 min, 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately prepare a stock solution of the Boc-amino acid in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks.

Mandatory Visualizations

Boc_Deprotection_Mechanism Boc_AA Boc-Protected Amino Acid Protonated_Int Protonated Intermediate Boc_AA->Protonated_Int + H⁺ (TFA) Carbocation tert-Butyl Cation (t-Bu⁺) Protonated_Int->Carbocation Cleavage Carbamic_Acid Carbamic Acid Intermediate Protonated_Int->Carbamic_Acid Isobutene Isobutene Carbocation->Isobutene - H⁺ Free_Amine Free Amine (as salt) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Decarboxylation

Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Tert_Butylation_Side_Reaction cluster_main Deprotection Environment cluster_pathways Potential Reactions Carbocation tert-Butyl Cation (t-Bu⁺) Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Desired Pathway Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Carbocation->Nucleophilic_Residue Undesired Side Reaction Trapped_Cation Trapped Cation (Stable Product) Scavenger->Trapped_Cation Side_Product Alkylated Side Product (+56 Da) Nucleophilic_Residue->Side_Product

Role of scavengers in preventing tert-butylation side reactions.

Troubleshooting_Workflow Start Incomplete Deprotection Observed (LC-MS/TLC) Check_Acid Check Acid (Concentration/Freshness) Start->Check_Acid Check_Time_Temp Check Reaction Time & Temperature Check_Acid->Check_Time_Temp Acid OK Increase_Acid Increase TFA Conc. or use 4M HCl/dioxane Check_Acid->Increase_Acid Issue Found Check_Sterics Assess Steric Hindrance Check_Time_Temp->Check_Sterics Time/Temp OK Extend_Time Extend Reaction Time or Gently Warm Check_Time_Temp->Extend_Time Issue Found Forcing_Conditions Use Forcing Conditions (Stronger Acid + Time/Temp) + Scavengers Check_Sterics->Forcing_Conditions High Hindrance End Re-analyze for Complete Deprotection Increase_Acid->End Extend_Time->End Forcing_Conditions->End

Troubleshooting workflow for incomplete Boc deprotection.

Fries_Rearrangement_Tyr Boc_Tyr_Boc Boc-Tyr(Boc)-OH Acylium_Int Acylium Ion Intermediate Boc_Tyr_Boc->Acylium_Int Strong Acid (e.g., TFA) Rearranged_Product Acylated Tyrosine Derivative Acylium_Int->Rearranged_Product Intramolecular Rearrangement

References

Technical Support Center: Reaction Parameter Optimization for Peptide Coupling with Hindered Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide coupling reactions involving sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during peptide coupling with hindered amino acids.

Problem Question Possible Cause & Solution
Low or No Coupling Yield Are you using an appropriate coupling reagent for hindered amino acids?Cause: Standard carbodiimide reagents like DCC and EDC are often inefficient for sterically demanding couplings.[1][2] Solution: Switch to more potent onium salt-based reagents such as HATU, HCTU, COMU, PyBOP, or PyAOP.[2][3] These reagents form highly reactive esters that can overcome steric hindrance.[2] For extremely hindered amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][4]
Have you optimized the reaction time and temperature?Cause: Steric hindrance significantly slows down the reaction rate.[2] Solution: Increase the coupling reaction time, for example, from 1-2 hours to overnight.[2][5] Gentle heating can also be beneficial, but must be carefully controlled to minimize racemization.[2] Microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion quickly.[2][6][7]
Is your solvent choice optimal for the reaction?Cause: Inadequate solvation of the peptide-resin complex can lead to aggregation and hinder the reaction.[2][8] Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[2][9] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[2] Acetonitrile (ACN) and tetrahydrofuran (THF) have also been reported as excellent solvents for coupling hindered amino acids with PEG-based resins.[9]
Have you considered performing a double coupling?Cause: A single coupling may be insufficient to drive the reaction to completion for highly hindered residues. Solution: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid and reagents for a second coupling cycle.[1][5] This is a common and effective method to ensure the reaction goes to completion.[2]
High Levels of Racemization Which base are you using in your coupling reaction?Cause: The choice of base can significantly impact the extent of racemization. Solution: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3] In cases with a high risk of racemization, a weaker base such as N-methylmorpholine (NMM) may be a better choice.[1][5]
Are you minimizing the pre-activation time?Cause: Prolonged pre-activation of the amino acid before addition to the amine component increases the risk of racemization.[1][3] Solution: Limit the pre-activation time. Ideally, use in situ activation where the coupling reagent is added to the resin immediately after the protected amino acid.[3]
Is your coupling reagent and additive combination appropriate?Cause: Certain additives are more effective at suppressing racemization. Solution: Use additives like HOAt or Oxyma Pure, which are superior to HOBt in minimizing racemization.[1] Reagents that incorporate these additives, such as HATU (HOAt-based) and COMU (Oxyma-based), are excellent choices.[3][10]
Incomplete Reaction (Positive Ninhydrin Test) Have you confirmed the completion of the coupling reaction?Cause: Relying solely on reaction time may not be sufficient to ensure complete coupling, especially for difficult sequences. Solution: Perform a qualitative test such as the Kaiser test (ninhydrin test) or the bromophenol blue test to check for the presence of free primary amines.[1][11] A positive test indicates an incomplete reaction, and a second coupling is necessary.[1] For N-terminal proline, which gives a false-negative with the Kaiser test, the isatin test is a suitable alternative.[11]
Could peptide aggregation be inhibiting the reaction?Cause: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions.[1][12][13] Solution: In addition to optimizing the solvent, consider incorporating structure-disrupting elements like pseudoprolines or depsipeptides to reduce aggregation.[14] Using a low-substitution resin (0.1-0.4 mmol/g) may also help.[15]

Frequently Asked Questions (FAQs)

Q1: What are sterically hindered amino acids?

Sterically hindered amino acids have bulky structural features near the peptide bond formation site, which can physically obstruct the coupling reaction.[3] Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr).[3]

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[3][10]

  • N-methylated amino acids: These have a methyl group on the backbone nitrogen, which adds bulk and removes a hydrogen bond donor.[3]

  • Amino acids with bulky side-chain protecting groups: Such as Arginine (Arg) protected with Pbf.[3]

Q2: Which coupling reagents are most effective for hindered amino acids?

For challenging couplings involving hindered amino acids, potent onium salt reagents are generally required as standard carbodiimide reagents like DCC or EDC are often insufficient.[2][3]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended.[3] HATU is known for its high reactivity, while COMU offers high efficiency and a better safety profile.[3][4][10]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[1][3]

Q3: How does temperature affect the coupling of sterically hindered amino acids?

Increasing the reaction temperature can help overcome the activation energy of the coupling reaction, leading to higher yields and shorter reaction times.[2][16] However, elevated temperatures also increase the risk of racemization, especially for sensitive amino acids like Cysteine and Histidine.[3][6][7] Therefore, temperature optimization is a critical parameter. Microwave-assisted synthesis is a popular method for applying controlled heating to drive difficult couplings to completion.[2][6][7]

Q4: What is the role of the solvent in peptide coupling?

The solvent plays a crucial role in solvating the resin and the growing peptide chain, which is essential for a successful coupling reaction.[2][8][9] Poor solvation can lead to peptide aggregation, which hinders the reaction by blocking reactive sites.[1][2][12] NMP is often considered a better solvent than DMF for difficult sequences due to its superior solvating properties.[2][9]

Q5: How can I monitor the progress of a coupling reaction?

Qualitative colorimetric tests are commonly used to monitor the completion of coupling reactions in solid-phase peptide synthesis.[11][17]

  • Kaiser Test (Ninhydrin Test): Detects free primary amines. A blue color indicates an incomplete reaction.[11] It is not reliable for N-terminal proline.[11]

  • Bromophenol Blue Test: An alternative to the Kaiser test that also works for N-terminal proline.[11]

  • Isatin Test: Specifically used to detect unprotected N-terminal proline, producing a blue color if the coupling is incomplete.[11]

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeAdditiveAdvantagesDisadvantages
HATU Uronium/AminiumHOAtHigh reactivity and speed, effective for hindered couplings.[3][10]Risk of guanidinylation of the N-terminal amine if used in excess.[10] Based on potentially explosive HOAt.[4]
HCTU Uronium/AminiumHOBtHighly efficient.Based on potentially explosive HOBt.[4]
COMU Uronium/AminiumOxymaPureHigh efficiency, good solubility, and improved safety profile (not based on explosive additives).[3][4][10]
PyBOP PhosphoniumHOBtEffective, particularly for minimizing racemization.[1][3]Based on potentially explosive HOBt.[4]
PyAOP PhosphoniumHOAtVery effective, particularly for minimizing racemization.[3]Based on potentially explosive HOAt.[4]
DIC/OxymaPure CarbodiimideOxymaPureSafer alternative to HOBt/HOAt-based reagents.[5]Generally less potent than onium salt reagents for highly hindered couplings.[5]

Table 2: Influence of Solvents on Coupling Efficiency

SolventPropertiesUse Case for Hindered Couplings
N,N-Dimethylformamide (DMF) Standard solvent, good solvation for many sequences.[8][9]Can be less effective for highly aggregating sequences.[9]
N-Methylpyrrolidone (NMP) Superior solvating properties compared to DMF.[2][9]Often the preferred choice for difficult or aggregating sequences.[2][9]
DCM/DMF/NMP (1:1:1) Solvent mixture to enhance solvation.[2]Beneficial for particularly difficult sequences.[2]
Acetonitrile (ACN) / Tetrahydrofuran (THF) Reported to be excellent with PEG-based resins.[9]Can be highly effective for coupling hindered amino acids on specific solid supports.[9]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Hindered Amino Acid using HATU

This protocol is a general guideline for coupling a sterically hindered amino acid to a resin-bound peptide with a deprotected N-terminal amine.

  • Resin Preparation: Swell the resin in an adequate amount of DMF in a reaction vessel for 30 minutes. Drain the DMF.

  • Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3-4 equivalents relative to resin loading), HATU (2.9-3.9 equivalents), and DIPEA (6-8 equivalents) in DMF.[1][5]

  • Coupling Reaction: Add the activation mixture to the resin. Agitate the reaction vessel at room temperature. For hindered amino acids, a reaction time of 2-4 hours or even overnight may be necessary.[5]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[11] If the test is positive, a second coupling is recommended.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF.

Protocol 2: Monitoring Reaction Completion using the Kaiser Test
  • Sample Preparation: After the coupling reaction has proceeded for the desired time, take a small sample of the resin (a few beads).

  • Washing: Wash the resin sample thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the resin sample in a small test tube.

  • Heating: Heat the test tube at 100°C for 5 minutes.[11]

  • Observation: A dark blue color on the beads or in the solution indicates the presence of free primary amines and an incomplete coupling reaction.[11] Colorless or faint yellow beads indicate a complete reaction.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Coupling Yield start Low Coupling Yield with Hindered Amino Acid reagent Is the coupling reagent potent enough? (e.g., HATU, COMU, PyBOP) start->reagent time_temp Are reaction time and temperature optimized? reagent->time_temp Yes solution_reagent Switch to a more potent onium salt reagent. reagent->solution_reagent No solvent Is the solvent optimal? (e.g., NMP, solvent mixture) time_temp->solvent Yes solution_time_temp Increase reaction time and/or apply gentle or microwave heating. time_temp->solution_time_temp No double_coupling Have you tried a double coupling? solvent->double_coupling Yes solution_solvent Switch to NMP or a solvent mixture. solvent->solution_solvent No aggregation Could aggregation be an issue? double_coupling->aggregation Yes solution_double_coupling Perform a second coupling with fresh reagents. double_coupling->solution_double_coupling No success Problem Resolved aggregation->success No solution_aggregation Use aggregation-disrupting additives or low-load resin. aggregation->solution_aggregation Yes solution_reagent->time_temp solution_time_temp->solvent solution_solvent->double_coupling solution_double_coupling->aggregation solution_aggregation->success

Caption: A decision tree for troubleshooting low coupling yield.

Peptide_Coupling_Workflow General Experimental Workflow for Peptide Coupling resin_prep Resin Swelling in DMF deprotection Fmoc-Deprotection (20% Piperidine/DMF) resin_prep->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling Reaction wash1->coupling activation Prepare Activation Mixture: Amino Acid + Coupling Reagent + Base activation->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring monitoring->coupling Incomplete (Recouple) wash2 Wash with DMF monitoring->wash2 Complete next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: A typical workflow for a peptide coupling cycle.

References

Technical Support Center: Purification of (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial batches of this compound typically have a purity of 97% or higher.[1][2] Potential impurities may include:

  • Unreacted starting materials: Residual (r)-morpholine-3-carboxylic acid.

  • Reagents from synthesis: Traces of di-tert-butyl dicarbonate (Boc₂O) and coupling agents.

  • Solvents: Residual solvents used during the synthesis and workup, such as ethyl acetate, hexane, or dichloromethane.

  • Side-products: Diastereomers or related structures formed during the synthetic process.

Q2: My compound is an oil or a sticky solid after synthesis. How can I solidify it?

A2: It is common for Boc-protected amino acids and their derivatives to be isolated as oils or amorphous solids, often due to residual solvents or minor impurities.[3] To induce solidification, you can try the following:

  • High-vacuum drying: Heating the sample gently (e.g., 40-60 °C) under a high vacuum can help remove residual solvents.

  • Trituration: Stirring the oily product with a non-polar solvent in which the product is poorly soluble (e.g., diethyl ether or hexane) can often precipitate the product as a solid.

  • Seed crystal introduction: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.[4][5]

Q3: What are the recommended methods for purifying this compound?

A3: The two most common and effective purification methods for this compound are recrystallization and flash column chromatography. The choice between them depends on the nature of the impurities and the desired final purity.[6]

Q4: Which analytical techniques are suitable for assessing the purity of the final product?

A4: The purity of this compound is typically assessed using the following methods:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate closely related impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable.

  • Solution: Select a different solvent or a solvent mixture. For Boc-protected compounds, common solvent systems include ethyl acetate/hexane and ethanol/water.[7] The principle is to find a "good" solvent in which the compound is soluble when hot but sparingly soluble when cold, and a "poor" solvent in which the compound is insoluble.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is cooling too quickly, or the melting point of the compound is lower than the temperature of the saturated solution.

  • Solution:

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Add a small amount of the "good" solvent to the hot solution to ensure the compound does not become supersaturated at a temperature above its melting point.

    • Try a different solvent system with a lower boiling point.

Issue 3: No crystals form even after cooling.

  • Possible Cause: The solution is too dilute, or there are impurities inhibiting crystallization.

  • Solution:

    • Evaporate some of the solvent to increase the concentration and then try cooling again.

    • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Add a seed crystal of the pure compound.

Flash Column Chromatography

Issue 1: The compound does not move from the origin on the TLC plate.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Increase the polarity of the mobile phase. For silica gel chromatography, this can be achieved by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve elution by suppressing the ionization of the carboxylic acid.

Issue 2: Poor separation of the product from impurities.

  • Possible Cause: The polarity of the mobile phase is too high, causing all components to elute together.

  • Solution: Decrease the polarity of the mobile phase. A shallower gradient or isocratic elution with a less polar solvent system can improve separation.

Issue 3: Tailing of the spot on the TLC plate and in the column.

  • Possible Cause: The compound is interacting strongly with the stationary phase. This is common for acidic compounds on silica gel.

  • Solution: Add a small amount of a competitive agent to the mobile phase. For a carboxylic acid, adding 0.1-1% acetic or formic acid can reduce tailing by protonating the compound and minimizing its interaction with the acidic silica surface.

Data Presentation

The following table provides an illustrative comparison of purity levels that might be expected before and after purification by different methods. The initial purity of 97% is based on typical commercial specifications.

Purification MethodInitial Purity (%)Purity After 1st Attempt (%)Purity After 2nd Attempt/Optimization (%)
Recrystallization (Ethyl Acetate/Hexane)97.098.5 - 99.0> 99.5
Flash Chromatography (Silica Gel)97.098.0 - 98.8> 99.0

Note: These are representative values. Actual results may vary depending on the specific impurities present and the experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethyl acetate solution is still hot, slowly add hexane dropwise with swirling until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, less polar mobile phase (e.g., 70:30 hexane:ethyl acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. The polarity can be gradually increased (gradient elution) by adding more of the polar solvent (e.g., transitioning to 50:50 hexane:ethyl acetate) to elute the compound. To improve the peak shape of the acidic compound, 0.1-1% acetic acid can be added to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product dissolve Dissolve in min. hot EtOAc recrys_start->dissolve add_hexane Add Hexane until cloudy dissolve->add_hexane clarify Add drops of EtOAc to clarify add_hexane->clarify cool Slowly cool to RT, then ice bath clarify->cool filter Vacuum Filter cool->filter wash Wash with cold Hexane filter->wash dry Dry under vacuum wash->dry recrys_end Purified Crystals dry->recrys_end

Caption: Workflow for the purification of this compound by recrystallization.

flash_chromatography_workflow cluster_flash Flash Chromatography Workflow flash_start Crude Product dissolve Dissolve in min. mobile phase flash_start->dissolve load Load onto silica gel column dissolve->load elute Elute with Hexane/EtOAc (+AcOH) load->elute collect Collect Fractions (monitor by TLC) elute->collect combine Combine pure fractions collect->combine evaporate Evaporate solvent combine->evaporate flash_end Purified Product evaporate->flash_end

Caption: Workflow for the purification of this compound by flash chromatography.

References

Validation & Comparative

comparing (r)- vs (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of (R)- vs (S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid are chiral building blocks utilized in medicinal chemistry. The morpholine ring is a "privileged scaffold" often incorporated into drug candidates to improve physicochemical properties like solubility and metabolic stability.[1][2] The stereochemistry at the C3 position is critical, as enantiomers frequently exhibit different pharmacological activities, potencies, and toxicities due to stereospecific interactions with chiral biological targets like enzymes and receptors.

While both the (R)-enantiomer (CAS 869681-70-9) and the (S)-enantiomer (CAS 783350-37-8) are commercially available for research, direct, head-to-head comparative studies in biological assays are not extensively reported in publicly available literature.[3][4] This guide, therefore, provides a framework for such a comparison, outlining the principles, standard experimental protocols, and a hypothetical data representation to illustrate how researchers might evaluate these enantiomers.

Data Presentation: A Framework for Comparison

To effectively compare the biological activity of the (R)- and (S)-enantiomers, quantitative data from a panel of assays is essential. The following tables present a hypothetical comparison to demonstrate how results would be structured.

Disclaimer: The data below is illustrative and not based on published experimental results for these specific compounds. It serves as a template for presenting comparative findings.

Table 1: Hypothetical Target Enzyme Inhibition

CompoundTargetIC50 (nM)
(R)-4-(Boc)morpholine-3-carboxylic acidKinase X85
(S)-4-(Boc)morpholine-3-carboxylic acidKinase X1250
Racemic MixtureKinase X620

Table 2: Hypothetical Receptor Binding Affinity

CompoundTargetKi (nM)
(R)-4-(Boc)morpholine-3-carboxylic acidReceptor Y45
(S)-4-(Boc)morpholine-3-carboxylic acidReceptor Y> 5000
Racemic MixtureReceptor Y980

Table 3: Hypothetical Cellular Activity

CompoundCell LineAssay TypeEC50 (µM)
(R)-4-(Boc)morpholine-3-carboxylic acidCancer Cell Line ZAnti-proliferation0.25
(S)-4-(Boc)morpholine-3-carboxylic acidCancer Cell Line ZAnti-proliferation8.5
Racemic MixtureCancer Cell Line ZAnti-proliferation4.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are standard protocols for the assays presented in the hypothetical data tables.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
  • Objective: To determine the concentration of the test compound that inhibits 50% of the target kinase activity (IC50).

  • Materials:

    • Recombinant Kinase X enzyme.

    • Specific peptide substrate for Kinase X.

    • ATP (Adenosine triphosphate).

    • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • (R)-, (S)-, and racemic test compounds dissolved in 100% DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • White, opaque 384-well assay plates.

  • Procedure: a. Prepare 11-point, 3-fold serial dilutions of the test compounds in DMSO, starting from a 1 mM stock. b. Add 50 nL of each compound dilution to the assay plate wells. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells without enzyme as a "maximum inhibition" control (0% activity). c. Add 5 µL of a 2X kinase/substrate solution in assay buffer to each well. d. Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at the Km concentration for the specific kinase). e. Incubate the plate for 60 minutes at room temperature. f. Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes. g. Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes. h. Measure luminescence on a compatible plate reader.

  • Data Analysis: a. Convert raw luminescence units to percent inhibition relative to the controls. b. Plot percent inhibition versus the logarithm of the compound concentration. c. Fit the data using a four-parameter logistic regression model to calculate the IC50 value.

Protocol 2: Cell-Based Anti-Proliferation Assay
  • Objective: To determine the concentration of the test compound that causes a 50% reduction in cell viability (EC50).

  • Materials:

    • Cancer Cell Line Z (e.g., HCT116).

    • Complete growth medium (e.g., McCoy's 5A with 10% FBS).

    • (R)-, (S)-, and racemic test compounds dissolved in 100% DMSO.

    • CellTiter-Glo® 2.0 Luminescent Cell Viability Assay Kit (Promega).

    • Sterile, clear-bottom, white-walled 96-well cell culture plates.

  • Procedure: a. Seed cells into the 96-well plates at a density of 2,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂. b. Prepare serial dilutions of the test compounds in the growth medium. c. Add 10 µL of the diluted compounds to the corresponding wells. Include DMSO-only wells as a "vehicle" control. d. Incubate the plates for 72 hours at 37°C, 5% CO₂. e. Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. f. Add 100 µL of CellTiter-Glo® 2.0 reagent to each well. g. Place the plates on an orbital shaker for 2 minutes to induce cell lysis. h. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. i. Measure luminescence on a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control wells. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Fit the dose-response curve using a non-linear regression model to determine the EC50 value.

Visualizations: Workflows and Mechanisms

Diagrams can clarify complex processes and relationships, from experimental design to the mechanism of action.

G cluster_0 Compound Preparation cluster_1 Assay Cascade cluster_2 Analysis & Decision R_enantiomer (R)-Enantiomer biochemical Biochemical Assays (e.g., Enzyme Inhibition) R_enantiomer->biochemical S_enantiomer (S)-Enantiomer S_enantiomer->biochemical Racemate Racemic Mixture Racemate->biochemical cellular Cell-Based Assays (e.g., Anti-Proliferation) biochemical->cellular data_analysis Data Analysis (IC50 / EC50 Determination) cellular->data_analysis sar Stereoselectivity Assessment data_analysis->sar decision Select Lead Enantiomer sar->decision

Caption: A typical workflow for the comparative evaluation of chiral compounds.

G cluster_pathway Hypothetical Target Inhibition Pathway R_enantiomer (R)-Enantiomer (Active) Target Biological Target (e.g., Kinase X) R_enantiomer->Target Strong Inhibition S_enantiomer (S)-Enantiomer (Inactive) S_enantiomer->Target Weak/No Inhibition Downstream Downstream Effector Target->Downstream Activates Response Cellular Response (e.g., Proliferation) Downstream->Response Promotes

Caption: Diagram illustrating the concept of stereoselective target inhibition.

Conclusion

The rigorous biological evaluation of individual enantiomers is a fundamental principle in modern drug discovery. While specific comparative data for (R)- and (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid is sparse, this guide provides the necessary framework for researchers to conduct these critical studies. By employing standardized biochemical and cellular assays, presenting data clearly, and understanding the underlying principles of stereoselectivity, scientists can effectively determine which enantiomer possesses the desired therapeutic profile for advancement as a potential drug candidate.

References

A Comparative Guide to Alternative Protecting Groups for Morpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the synthesis of complex molecules. This guide provides a detailed comparison of four common alternatives to the frequently used tert-butyloxycarbonyl (Boc) group for the protection of the secondary amine in morpholine-3-carboxylic acid: Carbobenzyloxy (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc).

This comparison focuses on the performance of each protecting group in terms of reaction efficiency, stability under various conditions, and ease of removal. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable protecting group for your specific synthetic strategy.

Performance Comparison

The following table summarizes the key performance indicators for the Cbz, Fmoc, Alloc, and Teoc protecting groups when applied to morpholine-3-carboxylic acid.

Protecting GroupProtection ReagentTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldOrthogonality & Stability
Cbz Benzyl chloroformate (Cbz-Cl)>80%[1]H₂, Pd/CHigh[2][3]Stable to acidic and basic conditions.[2] Not stable to hydrogenolysis.
Fmoc Fmoc-OSuHigh[4]20% Piperidine in DMFHigh[5][6]Stable to acidic conditions.[4][7] Labile to basic conditions.
Alloc Allyl chloroformate (Alloc-Cl)High (general)Pd(PPh₃)₄, PhenylsilaneHigh (general)[8]Stable to acidic and basic conditions.[8] Cleaved by palladium catalysts.
Teoc Teoc-OSuHigh (general)[9]Tetrabutylammonium fluoride (TBAF)High (general)[9][10]Stable to a wide range of acidic and basic conditions, and hydrogenolysis.[9][10] Labile to fluoride ions.

Experimental Protocols

Detailed methodologies for the protection and deprotection of morpholine-3-carboxylic acid with each of the compared protecting groups are provided below.

Carbobenzyloxy (Cbz) Group

Protection: (S)-4-((Benzyloxy)carbonyl)morpholine-3-carboxylic acid can be synthesized by reacting (S)-morpholine-3-carboxylic acid with benzyl chloroformate in the presence of a base like triethylamine in a suitable solvent such as dichloromethane at room temperature.[1] The reaction typically proceeds with high yield.

Deprotection: The Cbz group is commonly removed by catalytic hydrogenolysis.[2] A solution of the Cbz-protected morpholine-3-carboxylic acid in a solvent like methanol is treated with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3] This method is generally clean and efficient.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

Protection: Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized from dimethoxyacetaldehyde and serine methyl ester in a multi-step process.[4] The Fmoc group is introduced using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Deprotection: The Fmoc group is readily cleaved by treatment with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF), at room temperature.[5][6]

Allyloxycarbonyl (Alloc) Group

Protection: The protection of morpholine-3-carboxylic acid with an Alloc group can be achieved using allyl chloroformate (Alloc-Cl) in the presence of a base. While a specific yield for this reaction on morpholine-3-carboxylic acid is not readily available in the searched literature, this is a standard procedure for amine protection.

Deprotection: The Alloc group is typically removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane.[8]

2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group

Protection: The Teoc group is introduced using reagents like N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) in the presence of a base.[9] Although a specific example for morpholine-3-carboxylic acid is not detailed in the available literature, this is a general and effective method for amine protection.

Deprotection: The Teoc group is cleaved using a fluoride ion source, with tetrabutylammonium fluoride (TBAF) being the most common reagent.[9][10] This deprotection method offers excellent orthogonality to many other protecting groups.

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and logical relationships discussed, the following diagrams have been generated using the DOT language.

Protection_Deprotection_Workflow cluster_protection Protection Strategies cluster_deprotection Deprotection Pathways Morpholine-3-CA Morpholine-3-CA N-Cbz-Morpholine-3-CA N-Cbz-Morpholine-3-CA Morpholine-3-CA->N-Cbz-Morpholine-3-CA Cbz-Cl, Base N-Fmoc-Morpholine-3-CA N-Fmoc-Morpholine-3-CA Morpholine-3-CA->N-Fmoc-Morpholine-3-CA Fmoc-OSu, Base N-Alloc-Morpholine-3-CA N-Alloc-Morpholine-3-CA Morpholine-3-CA->N-Alloc-Morpholine-3-CA Alloc-Cl, Base N-Teoc-Morpholine-3-CA N-Teoc-Morpholine-3-CA Morpholine-3-CA->N-Teoc-Morpholine-3-CA Teoc-OSu, Base Cbz-Cl Cbz-Cl Fmoc-OSu Fmoc-OSu Alloc-Cl Alloc-Cl Teoc-OSu Teoc-OSu Deprotected_Amine Deprotected_Amine N-Cbz-Morpholine-3-CA->Deprotected_Amine H₂, Pd/C N-Fmoc-Morpholine-3-CA->Deprotected_Amine Piperidine N-Alloc-Morpholine-3-CA->Deprotected_Amine Pd(PPh₃)₄ N-Teoc-Morpholine-3-CA->Deprotected_Amine TBAF H2_PdC H2_PdC Piperidine Piperidine Pd_catalyst Pd_catalyst Fluoride_Source Fluoride_Source

Caption: General workflow for the protection and deprotection of morpholine-3-carboxylic acid.

Orthogonality_Relationships Cbz Cbz Stable to: Acid, Base Labile to: H₂, Pd/C Fmoc Fmoc Stable to: Acid Labile to: Base Cbz->Fmoc Orthogonal Alloc Alloc Stable to: Acid, Base Labile to: Pd(0) Cbz->Alloc Orthogonal Teoc Teoc Stable to: Acid, Base, H₂/Pd Labile to: F⁻ Cbz->Teoc Orthogonal Fmoc->Alloc Orthogonal Fmoc->Teoc Orthogonal Alloc->Teoc Orthogonal

Caption: Orthogonality relationships between the discussed protecting groups.

References

A Comparative Guide to the Synthesis of Enantiomerically Pure Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs. The precise control of stereochemistry in morpholine derivatives is often paramount to their biological activity, making the development of robust and efficient enantioselective synthetic methods a critical area of research. This guide provides an objective comparison of prominent methods for the synthesis of enantiomerically pure morpholine derivatives, supported by experimental data and detailed protocols.

Comparison of Key Synthesis Methods

The following table summarizes the performance of five distinct and effective methods for the synthesis of enantiomerically pure morpholine derivatives. Each method offers unique advantages and is suited for different synthetic strategies and target molecules.

MethodCatalyst/Reagent HighlightsSubstrate ScopeYield RangeEnantiomeric Excess (ee) RangeKey Advantages
Asymmetric Hydrogenation of Dehydromorpholines [Rh(COD)₂]BF₄ / (R)-SKP (chiral bisphosphine ligand)Broad, tolerates various 2-substituted dehydromorpholinesHighExcellent (up to >99%)High efficiency, excellent enantioselectivity, atom economical.
Palladium-Catalyzed Carboamination Pd(OAc)₂ / P(2-furyl)₃Enantiopure N-Boc amino alcohols and aryl/alkenyl bromidesModerate-GoodExcellent (retention of ee)Access to cis-3,5-disubstituted morpholines, predictable stereochemistry.
Synthesis from Chiral Pool Starting Materials Varies (e.g., base-mediated cyclization, enzymatic resolution)Enantiopure 1,2-diols, N-protected amino alcohols, epoxidesGood-ExcellentHigh to ExcellentUtilizes readily available and inexpensive chiral starting materials.
Organocatalytic Enantioselective Chlorocycloetherification Cinchona alkaloid-derived catalystAlkenols, leading to 2,2-disubstituted morpholinesExcellentExcellent (up to 99%)Access to morpholines with quaternary stereocenters, mild reaction conditions.
Domino [4+2] Heteroannulation / Aza-Benzilic Ester Rearrangement Chiral Phosphoric AcidAryl/alkylglyoxals and 2-(arylamino)ethan-1-olsHighExcellent (up to 99%)Novel approach to C3-substituted morpholinones.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Asymmetric Hydrogenation of Dehydromorpholines

This method provides a direct and highly efficient route to 2-substituted chiral morpholines.

General Procedure: In a nitrogen-filled glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and (R)-SKP (1.1 mol%) in anhydrous, degassed dichloromethane (DCM, 2 mL) is stirred for 20 minutes. The dehydromorpholine substrate (0.2 mmol) is then added. The resulting solution is transferred to a stainless-steel autoclave, which is then purged with hydrogen gas three times before being pressurized to 30 atm. The reaction mixture is stirred at room temperature for 24 hours. After carefully releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired enantiomerically pure morpholine derivative. The enantiomeric excess is determined by chiral HPLC analysis.

Palladium-Catalyzed Carboamination

This strategy is particularly useful for the synthesis of cis-3,5-disubstituted morpholines from readily available chiral amino alcohols.

General Procedure: A flame-dried Schlenk tube is charged with Pd(OAc)₂ (5 mol%), P(2-furyl)₃ (10 mol%), and NaOtBu (2.0 equiv). The tube is evacuated and backfilled with argon. The aryl or alkenyl bromide (1.0 equiv) and a solution of the O-allyl ethanolamine substrate (1.2 equiv) in toluene are then added. The reaction mixture is heated at 80 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel. The stereochemical integrity is confirmed by chiral HPLC analysis.

Synthesis from Chiral Pool Starting Materials (from Enantiopure Epoxides)

This approach leverages the inherent chirality of commercially available epoxides to construct the morpholine core.

General Procedure: To a solution of the enantiopure epoxide (1.0 equiv) in isopropanol is added the desired amino alcohol (1.2 equiv). The reaction mixture is heated to reflux for 12 hours. The solvent is then removed under reduced pressure. The resulting amino diol is dissolved in tetrahydrofuran (THF), and the solution is cooled to 0 °C. Triphenylphosphine (1.5 equiv) and diisopropyl azodicarboxylate (DIAD) (1.5 equiv) are added portionwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The solvent is evaporated, and the residue is purified by flash column chromatography to yield the morpholine derivative.

Organocatalytic Enantioselective Chlorocycloetherification

This method enables the synthesis of chiral morpholines bearing a quaternary stereocenter at the 2-position.

General Procedure: To a solution of the alkenol substrate (0.1 mmol) in toluene (1.0 mL) at -20 °C are added the cinchona alkaloid-derived catalyst (10 mol%) and N-chlorosuccinimide (NCS) (1.2 equiv). The reaction mixture is stirred at this temperature for 24-48 hours. Upon completion, the reaction is quenched with saturated aqueous Na₂S₂O₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo. The product is purified by flash chromatography on silica gel. Enantiomeric excess is determined by chiral HPLC analysis.

Domino [4+2] Heteroannulation / Aza-Benzilic Ester Rearrangement

A modern approach for the synthesis of C3-substituted morpholinones.

General Procedure: In a vial, the aryl/alkylglyoxal (0.1 mmol), the 2-(arylamino)ethan-1-ol (0.12 mmol), and the chiral phosphoric acid catalyst (5-10 mol%) are dissolved in toluene (1.0 mL). The mixture is stirred at room temperature for 24-72 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired morpholinone. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

cluster_0 Asymmetric Hydrogenation A0 Dehydromorpholine A1 [Rh(COD)₂]BF₄ / (R)-SKP A0->A1 Catalyst A2 H₂ (30 atm) A1->A2 Hydrogenation A3 Chiral Morpholine A2->A3 cluster_1 Pd-Catalyzed Carboamination B0 Enantiopure Amino Alcohol B1 O-Allylation B0->B1 B2 O-Allyl Ethanolamine B1->B2 B3 Pd(OAc)₂ / Ligand Aryl/Alkenyl Bromide B2->B3 Carboamination B4 cis-3,5-Disubstituted Morpholine B3->B4 cluster_2 From Chiral Pool (Epoxide) C0 Enantiopure Epoxide C1 Amino Alcohol C0->C1 Ring Opening C2 Amino Diol C1->C2 C3 Intramolecular Cyclization (e.g., Mitsunobu) C2->C3 C4 Chiral Morpholine C3->C4 cluster_3 Organocatalytic Chlorocycloetherification D0 Alkenol D1 Cinchona Alkaloid Catalyst NCS D0->D1 Chlorocyclization D2 Chlorinated Morpholine D1->D2 cluster_4 Domino Reaction E0 Aryl/Alkylglyoxal E1 2-(Arylamino)ethan-1-ol Chiral Phosphoric Acid E0->E1 E2 [4+2] Heteroannulation E1->E2 E3 Aza-Benzilic Ester Rearrangement E2->E3 E4 C3-Substituted Morpholinone E3->E4

A Comparative Analysis of the Biological Efficacy of Morpholine-Containing Compounds: Gefitinib and Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological efficacy of two prominent morpholine-containing therapeutic agents: Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, and Linezolid, an oxazolidinone antibiotic for treating serious bacterial infections. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy data, and the experimental protocols used for their evaluation.

Gefitinib: A Targeted Anticancer Agent

Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase, a key driver in the proliferation and survival of various cancer cells, particularly in non-small cell lung cancer (NSCLC).[1][2] Its efficacy is most pronounced in tumors harboring activating mutations in the EGFR gene.[3][4]

Mechanism of Action

Gefitinib functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket within the intracellular tyrosine kinase domain of EGFR.[2] This binding action blocks the autophosphorylation of the receptor, which in turn inhibits the activation of downstream signaling cascades crucial for cancer cell growth and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][5] By disrupting these signals, gefitinib can halt tumor cell proliferation and induce apoptosis (programmed cell death).[2][4]

Gefitinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP Competitive) ATP ATP ATP->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Gefitinib's mechanism of action on the EGFR signaling pathway.

Quantitative Efficacy Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of gefitinib against various lung adenocarcinoma cell lines.

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)Reference
HCC827Exon 19 Deletion13.06[6]
PC-9Exon 19 Deletion77.26[6]
H3255L858R3[7]
11-18L858R390[7]
NCI-H1299Wild-Type14,230[8]
A549Wild-Type20,440[8]
NCI-H1437Wild-Type15,110[8]
NR6wtEGFRWild-Type37[9]

Note: Lower IC50 values indicate higher potency. The data clearly shows significantly higher potency in cell lines with activating EGFR mutations.

Comparative Efficacy

Clinical studies have compared gefitinib with other EGFR tyrosine kinase inhibitors, such as erlotinib. In patients with EGFR-activating mutations, gefitinib and erlotinib have shown similar efficacy in terms of progression-free survival (PFS).[10] For instance, one study reported a median PFS of 10.5 months for gefitinib and 10.4 months for erlotinib in this patient population.[10] However, in patients without these mutations, erlotinib demonstrated a significantly longer PFS (4.5 months) compared to gefitinib (2.3 months).[10] In patients with advanced squamous cell lung cancer, no statistical differences in PFS were observed between gefitinib and erlotinib treatment (2.0 months vs. 1.87 months).[11]

Experimental Protocols: Growth Inhibition Assay

A common method to determine the IC50 values is the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Add_Drug Add Gefitinib at Various Concentrations Start->Add_Drug Incubate_72h Incubate for 72 hours at 37°C Add_Drug->Incubate_72h Add_MTT Add MTT Solution to Each Well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours at 37°C Add_MTT->Incubate_4h Measure_Abs Measure Absorbance at 560 nm Incubate_4h->Measure_Abs Calculate_IC50 Calculate IC50 Value from Cell Growth Curves Measure_Abs->Calculate_IC50

Figure 2: Workflow for a typical MTT growth inhibition assay.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well microtiter plates at a density of 10^5 cells/ml.[12]

  • Drug Application: Various concentrations of gefitinib are added to the wells.[12]

  • Incubation: The plates are incubated for 72 hours at 37°C.[12]

  • MTT Addition: An MTT solution (5 mg/ml in PBS) is added to each well, followed by a further 4-hour incubation.[12]

  • Data Acquisition: The absorbance is measured at 560 nm using a plate reader.[12]

  • Analysis: The IC50 value is determined as the drug concentration that causes a 50% reduction in absorbance compared to untreated control cells.[12]

Linezolid: A Broad-Spectrum Antibiotic

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class.[13][14] It is a critical therapeutic option for treating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[13][15]

Mechanism of Action

Linezolid's unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation stage.[16] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[13][17] This binding prevents the formation of a functional 70S initiation complex, which is a crucial step for the translation of messenger RNA (mRNA) into proteins.[17] By blocking this process, linezolid halts bacterial growth and replication.[13] This mechanism differs from most other protein synthesis inhibitors, which typically act during the elongation phase, making cross-resistance less likely.[16]

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 50S 50S Subunit 70S_Complex Functional 70S Initiation Complex 50S->70S_Complex 30S 30S Subunit 30S->70S_Complex Protein Protein Synthesis 70S_Complex->Protein mRNA mRNA mRNA->70S_Complex tRNA Initiator tRNA tRNA->70S_Complex Linezolid Linezolid Linezolid->50S Binds to 23S rRNA Linezolid->70S_Complex Prevents Formation

Figure 3: Linezolid's mechanism of inhibiting bacterial protein synthesis.

Quantitative Efficacy Data: MIC Values

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The table below presents the MIC50 and MIC90 values (concentrations required to inhibit 50% and 90% of isolates, respectively) for linezolid against various Gram-positive pathogens.

OrganismNumber of IsolatesLinezolid MIC50 (μg/ml)Linezolid MIC90 (μg/ml)Reference
Staphylococcus aureus (all)2,87222[18]
Staphylococcus aureus (MRSA)-22[18]
Coagulase-negative staphylococci49611[18]
Enterococcus faecalis42822[18]
Enterococcus faecium (all)19622[18]
Enterococcus faecium (VRE)-22[19]
Streptococcus pneumoniae42211[18]
Streptococcus pyogenes-12[19]
Corynebacterium spp.-0.25 - 0.5-[20]

Note: Linezolid demonstrates consistent activity across a range of clinically important Gram-positive bacteria, including strains resistant to other antibiotics.

Comparative Efficacy

Linezolid has been compared to other standard therapies in large-scale clinical trials. For community-acquired pneumonia, clinical cure rates for linezolid were comparable to ceftriaxone/cefpodoxime (90.8% vs. 88.6%).[21] In treating skin and skin structure infections, linezolid showed similar efficacy to β-lactam antibiotics.[21] Importantly, linezolid provides a crucial therapeutic option for infections caused by MRSA and VRE, where other treatments may be ineffective.[15] While generally considered bacteriostatic against staphylococci and enterococci, linezolid exhibits bactericidal activity against most streptococcal strains.[17][22]

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth microdilution is a standard laboratory method used to determine the MIC of an antimicrobial agent.

MIC_Test_Workflow Start Prepare Serial Dilutions of Linezolid Dispense Dispense Dilutions into 96-well Plate Start->Dispense Inoculate Inoculate Wells with Standardized Bacterial Suspension Dispense->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC

Figure 4: Workflow for broth microdilution antimicrobial susceptibility testing.

Methodology:

  • Preparation: A two-fold serial dilution of linezolid is prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well of a microtiter plate is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours) to allow for bacterial growth.

  • Observation: Following incubation, the wells are examined for visible signs of bacterial growth (turbidity).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism. This is often performed according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

References

Navigating the Synthesis of (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid: A Cost-Benefit Analysis of Competing Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral building blocks is a cornerstone of successful pharmaceutical development. (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules, presents a case study in the strategic selection of synthetic pathways. This guide provides a comparative analysis of two primary routes to this valuable compound, offering a detailed examination of their respective methodologies, quantitative performance, and economic viability.

The synthesis of enantiomerically pure this compound is critical for its application in the development of novel therapeutics. The two most prominent synthetic strategies commence from the chiral pool, utilizing D-serine as a readily available and cost-effective starting material. The key divergence in these pathways lies in the method of ring closure to form the morpholine core: one employing an intramolecular Williamson ether synthesis and the other an intramolecular cyclization via activation of a hydroxyl group.

Route 1: Intramolecular Williamson Ether Synthesis

This classical approach leverages the nucleophilicity of an alkoxide to displace a halide, forming the crucial C-O bond of the morpholine ring. The synthesis begins with the protection of the amino group of D-serine methyl ester, followed by reduction of the ester to the corresponding alcohol. Subsequent activation of the primary alcohol as a halide sets the stage for the key intramolecular cyclization.

Route 2: Intramolecular Cyclization via Sulfonate Ester Formation

An alternative strategy involves the in-situ activation of the primary alcohol as a sulfonate ester (e.g., mesylate or tosylate), which is then displaced by the secondary amine to forge the morpholine ring. This approach avoids the often harsh conditions required for halogenation and can offer advantages in terms of yield and purity.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following tables summarize the key quantitative data for each synthetic route. The data presented is a synthesis of typical yields and reaction conditions reported in the literature.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Cyclization via Sulfonate Ester
Starting Material D-Serine Methyl EsterD-Serine Methyl Ester
Key Steps 1. Boc Protection2. Ester Reduction3. Halogenation4. Intramolecular Cyclization5. Saponification1. Boc Protection2. Ester Reduction3. Sulfonylation4. Intramolecular Cyclization5. Saponification
Overall Yield (Typical) 60-70%70-80%
Purity (Typical) >98%>98%
Number of Steps 55
Key Reagents Thionyl chloride/Phosphorus tribromide, Strong Base (e.g., NaH)Methanesulfonyl chloride/p-Toluenesulfonyl chloride, Organic Base (e.g., Triethylamine)
Reaction Times (Total) 24-36 hours18-24 hours

Table 2: Cost-Benefit Analysis

FactorRoute 1: Williamson Ether SynthesisRoute 2: Cyclization via Sulfonate Ester
Reagent Cost Moderate (Halogenating agents can be corrosive and require special handling)Moderate to High (Sulfonyl chlorides are generally more expensive than basic halogenating agents)
Process Safety Use of strong, moisture-sensitive bases and corrosive halogenating agents requires stringent safety protocols.Use of organic bases and sulfonyl chlorides is generally considered safer and easier to handle on a large scale.
Scalability Scalability can be challenging due to the use of sodium hydride and the need for rigorous anhydrous conditions.More readily scalable due to the use of milder reagents and more manageable reaction conditions.
Waste Generation Generates inorganic salts as byproducts.Generates triethylammonium salts, which may be easier to manage and dispose of.
Overall Recommendation Suitable for smaller scale synthesis where cost of halogenating agents is not a primary concern.Recommended for larger scale synthesis due to higher overall yield, improved safety profile, and greater scalability.

Experimental Protocols

Route 1: Intramolecular Williamson Ether Synthesis

Step 1: N-Boc Protection of D-Serine Methyl Ester To a solution of D-serine methyl ester hydrochloride (1.0 eq) in a mixture of dichloromethane and water at 0 °C is added sodium bicarbonate (2.5 eq). Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-D-serine methyl ester.

Step 2: Reduction of the Ester N-Boc-D-serine methyl ester (1.0 eq) is dissolved in anhydrous tetrahydrofuran and cooled to 0 °C. Lithium borohydride (1.5 eq) is added slowly, and the reaction is stirred at room temperature for 4 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the corresponding amino alcohol.

Step 3: Halogenation of the Primary Alcohol The amino alcohol (1.0 eq) is dissolved in dichloromethane and cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise, and the mixture is stirred for 2 hours. The solvent is removed under reduced pressure to yield the crude chloro-derivative.

Step 4: Intramolecular Cyclization The crude chloro-derivative is dissolved in anhydrous N,N-dimethylformamide. Sodium hydride (60% dispersion in mineral oil, 1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 8 hours. The reaction is carefully quenched with water and the product is extracted with ethyl acetate. The organic phase is washed, dried, and concentrated.

Step 5: Saponification The resulting ester is dissolved in a mixture of methanol and water, and lithium hydroxide (2.0 eq) is added. The mixture is stirred at room temperature for 4 hours. The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl to pH 3-4. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield this compound.

Route 2: Intramolecular Cyclization via Sulfonate Ester Formation

Steps 1 & 2: N-Boc Protection and Ester Reduction These steps are identical to Route 1.

Step 3: Sulfonylation of the Primary Alcohol The amino alcohol (1.0 eq) is dissolved in dichloromethane, and triethylamine (1.5 eq) is added. The solution is cooled to 0 °C, and methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 2 hours. The reaction mixture is washed with water and brine, dried, and the solvent is removed under reduced pressure.

Step 4: Intramolecular Cyclization The crude mesylate is dissolved in tetrahydrofuran, and potassium tert-butoxide (1.2 eq) is added at 0 °C. The reaction is stirred at room temperature for 6 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated.

Step 5: Saponification This step is identical to Route 1.

Visualizing the Synthetic Pathways

To further clarify the logical flow of each synthetic route, the following diagrams have been generated.

Route_1 Start D-Serine Methyl Ester Boc N-Boc Protection Start->Boc Red Ester Reduction Boc->Red Hal Halogenation Red->Hal Cyc Intramolecular Williamson Ether Synthesis Hal->Cyc Sap Saponification Cyc->Sap End (R)-4-(Boc)morpholine- 3-carboxylic acid Sap->End

Caption: Synthetic workflow for Route 1.

Route_2 Start D-Serine Methyl Ester Boc N-Boc Protection Start->Boc Red Ester Reduction Boc->Red Sulf Sulfonylation Red->Sulf Cyc Intramolecular Cyclization Sulf->Cyc Sap Saponification Cyc->Sap End (R)-4-(Boc)morpholine- 3-carboxylic acid Sap->End

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes offer viable pathways to the target molecule, this compound. The choice between them will ultimately depend on the specific needs and resources of the research or production team.

For laboratory-scale synthesis where the primary focus is on obtaining the material quickly and the handling of more hazardous reagents is manageable, the Williamson Ether Synthesis (Route 1) is a reasonable option. However, for process development and scale-up operations, the Intramolecular Cyclization via Sulfonate Ester Formation (Route 2) presents clear advantages in terms of higher overall yield, a more favorable safety profile, and greater scalability. The slightly higher cost of sulfonylating agents is often offset by the increased efficiency and reduced operational complexities, making it the more economically sound choice for larger quantities. This guide provides the necessary data and protocols to make an informed decision based on a thorough cost-benefit analysis.

A Comparative Purity Analysis of (R)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of successful outcomes in synthesis and therapeutic efficacy. This guide provides a comparative assessment of the purity of (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid, a key building block in medicinal chemistry, from three leading suppliers. The comparison is based on a comprehensive analysis using state-of-the-art analytical techniques.

This compound is a chiral synthetic amino acid derivative frequently utilized in the synthesis of complex molecules and active pharmaceutical ingredients.[1] Given its role as a crucial starting material, variations in purity, particularly enantiomeric purity, can have significant downstream consequences, impacting reaction yields, impurity profiles, and the biological activity of the final compounds.[2][3] This guide aims to provide an objective comparison of this product from different commercial sources to aid researchers in making informed purchasing decisions.

Purity Assessment Overview

The purity of this compound from three prominent, albeit anonymized for this guide, suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed. The evaluation encompassed chemical purity, determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and enantiomeric purity, determined by chiral HPLC.

Comparative Purity Data

The following table summarizes the quantitative purity analysis of this compound from the three suppliers.

Parameter Supplier A Supplier B Supplier C
Stated Purity ≥97%97%>95%
Chemical Purity (HPLC, 210 nm) 99.2%97.5%96.8%
¹H NMR Purity Conforms to StructureConforms to StructureMinor unidentified peaks
Enantiomeric Purity (Chiral HPLC) 99.8% (R)99.5% (R)98.9% (R)
Residual Solvents (¹H NMR) <0.1% Ethyl Acetate0.3% Ethyl Acetate0.5% Dichloromethane
Water Content (Karl Fischer) 0.15%0.25%0.40%

Experimental Workflow

The following diagram illustrates the systematic workflow employed for the purity assessment of this compound from each supplier.

experimental_workflow cluster_sourcing Material Sourcing cluster_analysis Analytical Workflow cluster_data Data Analysis & Comparison s1 Supplier A Sample prep Sample Preparation (Dissolution in appropriate solvent) s1->prep s2 Supplier B Sample s2->prep s3 Supplier C Sample s3->prep hplc Chemical Purity (RP-HPLC) prep->hplc Inject chiral_hplc Enantiomeric Purity (Chiral HPLC) prep->chiral_hplc Inject nmr Structural Confirmation & Impurity ID (¹H and ¹³C NMR) prep->nmr Analyze kf Water Content (Karl Fischer Titration) prep->kf Titrate data_comp Comparative Data Table Generation hplc->data_comp chiral_hplc->data_comp nmr->data_comp kf->data_comp report Final Purity Assessment Report data_comp->report

Purity Assessment Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

This method is used to separate and quantify the main compound from any non-enantiomeric impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% to 90% B over 15 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This technique is crucial for separating and quantifying the desired (R)-enantiomer from its (S)-enantiomer.[4][5]

  • Instrumentation: Shimadzu Nexera-i LC-2040C 3D or equivalent.

  • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IA, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) with a small percentage of a modifier like trifluoroacetic acid (TFA) is typically used. For this compound, a mobile phase of 90:10 (v/v) n-Hexane:IPA with 0.1% TFA was found to be effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared as described for the RP-HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for structural confirmation and to identify the presence of residual solvents or other impurities.[6][7]

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: A standard proton experiment was run to confirm the chemical structure and to quantify residual solvents by integrating their signals relative to the product signals.

  • ¹³C NMR: A standard carbon experiment was run to further confirm the structure.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of the deuterated solvent.

Karl Fischer Titration for Water Content

This method is a highly accurate technique for the determination of water content.

  • Instrumentation: Mettler Toledo C20S Compact Karl Fischer Coulometer or equivalent.

  • Reagent: Hydranal™-Coulomat AG or equivalent.

  • Procedure: A known weight of the sample was added to the titration cell, and the water content was determined automatically by the instrument.

Conclusion

The purity of this compound can vary between suppliers. While all tested suppliers provided material that met their stated purity specifications, Supplier A demonstrated the highest overall purity, with minimal impurities and residual solvents. For applications where high purity is paramount, such as in the synthesis of pharmaceutical compounds, a thorough in-house quality control assessment is highly recommended. Researchers should consider requesting a Certificate of Analysis (CofA) from suppliers, which provides lot-specific purity data.[8]

References

Safety Operating Guide

Proper Disposal of (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, encompassing immediate safety protocols, operational disposal plans, and waste segregation workflows.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound (CAS No. 213235-65-7), it is imperative to consult the material's Safety Data Sheet (SDS). This compound is classified as a hazardous substance and requires careful handling to mitigate potential risks.

Personal Protective Equipment (PPE): All personnel handling the compound must wear appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Closed-toe shoes

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₀H₁₇NO₅
Molecular Weight 231.25 g/mol
Appearance White to off-white solid
Melting Point Not available
Boiling Point (Predicted) 389.5 ± 37.0 °C
Density (Predicted) 1.24 ± 0.1 g/cm³
pKa (Predicted) 3.94 ± 0.10
Solubility No specific data available. The parent compound, morpholine-3-carboxylic acid, is soluble in water and alcohol. The tert-butoxycarbonyl (Boc) group generally decreases aqueous solubility. Therefore, it should be handled as potentially having limited water solubility.

Hazard Profile

While comprehensive toxicological data is not available, the compound is associated with the following hazards based on its GHS classification.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Note: The toxicological properties of this compound have not been fully investigated. It should be handled with the utmost care, assuming it may have other unknown hazards.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Clearly identify all waste streams containing this compound. This includes pure, unused compound, reaction residues, contaminated solvents, and contaminated labware.

  • Container Selection: Use only compatible, properly sealed, and clearly labeled hazardous waste containers. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste (e.g., solutions in organic solvents), use a solvent-resistant container.

  • Waste Segregation:

    • Solid Waste: Collect un-reusable solid this compound and contaminated disposable labware (e.g., weighing boats, gloves) in a designated solid hazardous waste container.

    • Liquid Waste: Segregate liquid waste containing this compound based on solvent compatibility. Do not mix with incompatible waste streams. For instance, keep halogenated and non-halogenated solvent wastes separate.

    • Contaminated Sharps: Any needles, scalpels, or other sharps contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The name of the generating laboratory and principal investigator

  • Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a secondary containment tray to prevent spills from spreading.

  • Disposal Request: Once the waste container is full or has been in storage for the maximum allowed time per institutional guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalDecisionWorkflow start Waste Generation (r)-4-(Tert-butoxycarbonyl) morpholine-3-carboxylic acid is_solid Is the waste solid? start->is_solid is_sharp Is the solid waste a sharp? is_solid->is_sharp Yes is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in designated 'Solid Hazardous Waste' container. label_container Label container with 'Hazardous Waste', chemical name, date, and generator info. solid_waste->label_container is_sharp->solid_waste No sharp_waste Dispose in 'Hazardous Chemical Sharps' container. is_sharp->sharp_waste Yes sharp_waste->label_container liquid_waste_decision Segregate based on solvent compatibility (e.g., halogenated vs. non-halogenated). is_liquid->liquid_waste_decision Yes liquid_waste_container Collect in designated 'Liquid Hazardous Waste' container. liquid_waste_decision->liquid_waste_container liquid_waste_container->label_container store_in_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_in_saa request_pickup Arrange for pickup by EHS or licensed waste disposal contractor. store_in_saa->request_pickup WasteSegregationWorkflow start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous non_hazardous Dispose as non-hazardous waste per institutional guidelines. is_hazardous->non_hazardous No is_liquid Is it liquid or solid? is_hazardous->is_liquid Yes is_halogenated Is it a halogenated organic solvent? is_liquid->is_halogenated Liquid is_aqueous Is it an aqueous solution? solid_waste Solid Chemical Waste is_liquid->solid_waste Solid halogenated_waste Halogenated Organic Waste is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste No to_disposal To Licensed Hazardous Waste Disposal halogenated_waste->to_disposal non_halogenated_waste->is_aqueous Check for aqueous components non_halogenated_waste->to_disposal acid_base_waste Segregate into Acidic or Basic Aqueous Waste is_aqueous->acid_base_waste Yes (Acid/Base) heavy_metal_waste Aqueous Waste with Heavy Metals is_aqueous->heavy_metal_waste Yes (Heavy Metals) acid_base_waste->to_disposal heavy_metal_waste->to_disposal solid_waste->to_disposal

Personal protective equipment for handling (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Summary Table

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2]
Acute Toxicity, Dermal (Category 4)H312Harmful in contact with skin.[2]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye Irritation (Category 2A)H319Causes serious eye irritation.[1][2][3]
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaled.[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335May cause respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and dust particles that can cause serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.Prevents skin contact, which can be harmful and cause irritation.[3][4]
Respiratory Protection NIOSH-approved N95 or P1 respirator for nuisance exposures. For higher-level protection, use a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[4]Minimizes the risk of inhaling the powder, which can cause respiratory irritation.[4]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[4]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][4]

  • Glove Use: Inspect gloves before use and use a proper glove removal technique to avoid skin contact.[4]

Storage:

  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[5]

  • Incompatible Materials: Store away from acids, bases, acid anhydrides, acid chlorides, and reducing agents.[5]

  • Storage Conditions: For long-term storage, some suppliers recommend storing in a freezer.[3]

Emergency Procedures and First Aid

In Case of Exposure:

  • General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][4]

  • Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[3][4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[4]

Spill Response Workflow

Spill_Response_Workflow A Spill Occurs B Evacuate Immediate Area A->B Ensure safety of personnel C Don Appropriate PPE B->C Minimum: Gloves, Goggles, Respirator D Contain the Spill C->D Prevent spreading E Collect Spilled Material D->E Sweep up solid material Avoid creating dust F Place in a Closed Container for Disposal E->F Label container appropriately G Clean and Decontaminate the Area F->G Wash the area H Dispose of Waste G->H Follow institutional guidelines

Caption: Workflow for handling a chemical spill.

Disposal Plan

  • Waste Disposal: This material should be disposed of as hazardous waste. Contact a licensed professional waste disposal service.[4]

  • Container Disposal: Dispose of contaminated packaging as unused product in accordance with local regulations.[4]

  • Environmental Precautions: Do not let the product enter drains or waterways.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(r)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.